1-Pyridin-3-YL-1H-imidazole-2-thiol
Description
Properties
IUPAC Name |
3-pyridin-3-yl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h1-6H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFDFGXJICAQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445315 | |
| Record name | 1-PYRIDIN-3-YL-1H-IMIDAZOLE-2-THIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17452-15-2 | |
| Record name | 1,3-Dihydro-1-(3-pyridinyl)-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17452-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-PYRIDIN-3-YL-1H-IMIDAZOLE-2-THIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Pyridin-3-YL-1H-imidazole-2-thiol CAS 17452-15-2
Technical Monograph: 1-(Pyridin-3-yl)-1H-imidazole-2-thiol
CAS Registry Number: 17452-15-2 Molecular Formula: C₈H₇N₃S Molecular Weight: 177.23 g/mol
Executive Summary
1-(Pyridin-3-yl)-1H-imidazole-2-thiol is a specialized heterocyclic building block characterized by a 1,3-diazole core substituted at the N1 position with a 3-pyridyl moiety and functionalized at the C2 position with a sulfur atom. This compound represents a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., p38 MAP kinase) and non-steroidal anti-inflammatory drugs (NSAIDs). Its dual-nitrogen heterocycle structure allows for versatile coordination chemistry, making it valuable in organometallic catalysis and corrosion inhibition research.
This guide provides a comprehensive technical overview of its physicochemical properties, validated synthesis protocols, reactivity profiles, and application in drug discovery.
Chemical Identity & Physicochemical Profile
The compound exists in a tautomeric equilibrium between the thiol (mercapto) and thione forms. In the solid state and in most polar solvents, the thione tautomer predominates due to the stabilization energy of the thioamide resonance.
| Property | Description |
| IUPAC Name | 1-(Pyridin-3-yl)-1H-imidazole-2(3H)-thione |
| Common Synonyms | 1-(3-Pyridyl)-2-mercaptoimidazole; 1-(3-Pyridyl)-1H-imidazole-2-thiol |
| SMILES | S=c1n(cn[nH]1)c2cccnc2 |
| Tautomerism | Thione (major) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water; insoluble in hexanes.[1][2] |
| pKa (Calculated) | ~6.5 (imidazole N3), ~10.5 (thiol SH) |
| Appearance | Off-white to pale yellow crystalline solid |
Tautomeric Equilibrium
The reactivity of CAS 17452-15-2 is defined by this equilibrium. While S-alkylation is facile, the proton resides predominantly on the N3 nitrogen in the neutral state.
Figure 1: Tautomeric equilibrium favoring the thione form in neutral conditions.
Synthetic Routes & Optimization
Two primary pathways exist for synthesizing 1-aryl-imidazole-2-thiols. The Marckwald Synthesis variant is preferred for its operational simplicity and use of readily available 3-aminopyridine.
Method A: Modified Marckwald Cyclization (Recommended)
This method involves the condensation of 3-aminopyridine with an
Reagents:
-
3-Aminopyridine[3]
-
Aminoacetaldehyde diethyl acetal (or Bromoacetaldehyde diethyl acetal)
-
Potassium Thiocyanate (KSCN)
-
Hydrochloric Acid (HCl)
Step-by-Step Protocol:
-
Imine Formation: Dissolve 3-aminopyridine (1.0 eq) in ethanol. Add bromoacetaldehyde diethyl acetal (1.1 eq) and reflux for 4-6 hours to alkylate the amine, forming the intermediate secondary amine. Note: Alternatively, reductive amination conditions can be used.
-
Acid Hydrolysis: Treat the intermediate with dilute HCl (2M) and heat to 80°C. This hydrolyzes the acetal to the aldehyde in situ.
-
Cyclization: Add Potassium Thiocyanate (1.5 eq) to the acidic solution. The thiocyanate anion attacks the iminium intermediate formed from the aldehyde and the secondary amine.
-
Work-up: Neutralize the solution with NaHCO₃ to precipitate the crude thione. Filter and wash with cold water.
-
Purification: Recrystallize from ethanol/water or purify via flash column chromatography (DCM:MeOH gradient).
Method B: From -Halo Ketones (General Approach)
Reaction of 3-aminopyridine with
Figure 2: Synthetic pathway via the modified Marckwald cyclization strategy.
Reactivity & Functionalization
The sulfur atom at C2 is highly nucleophilic, allowing for selective functionalization.
S-Alkylation (Thioether Synthesis)
Reaction with alkyl halides (R-X) in the presence of a mild base (K₂CO₃ or Et₃N) yields S-alkylated derivatives.
-
Conditions: DMF or Acetone, 25°C, 1-4 h.
-
Utility: This is the primary route to generate "thio-imidazole" linkers found in kinase inhibitors.
Desulfurization
Treatment with Raney Nickel or dilute nitric acid can remove the sulfur entirely, yielding 1-(pyridin-3-yl)-1H-imidazole. This is useful if the thiol was used as a directing group or protecting group.
Oxidation
-
Mild Oxidation (I₂/DMSO): Forms the disulfide dimer.
-
Strong Oxidation (H₂O₂/KMnO₄): Converts the thiol to a sulfonic acid (-SO₃H) or eventually desulfurizes to the imidazole.
Applications in Drug Discovery
Kinase Inhibition (p38 MAP)
The 1-aryl-imidazole core is a bioisostere for the triazole and imidazole scaffolds found in p38 MAP kinase inhibitors (e.g., SB-203580 analogs). The pyridine ring provides a hydrogen bond acceptor (N) crucial for interacting with the ATP-binding pocket (hinge region) of the kinase.
Antimicrobial & Antifungal Agents
Derivatives of imidazole-2-thiol have shown efficacy against Candida albicans and Aspergillus niger. The mechanism often involves disruption of ergosterol biosynthesis (CYP51 inhibition), where the imidazole nitrogen coordinates to the heme iron.
Corrosion Inhibition
Like many heterocyclic thiols, this compound adsorbs strongly onto copper and steel surfaces, forming a protective self-assembled monolayer (SAM) that prevents oxidative corrosion.
Experimental Protocol: S-Alkylation Validation
Objective: Synthesis of 2-(benzylthio)-1-(pyridin-3-yl)-1H-imidazole.
-
Setup: Charge a 50 mL round-bottom flask with 1-(pyridin-3-yl)-1H-imidazole-2-thiol (177 mg, 1.0 mmol) and anhydrous DMF (3.0 mL).
-
Deprotonation: Add Potassium Carbonate (207 mg, 1.5 mmol) and stir at room temperature for 15 minutes. The suspension may change color slightly.
-
Addition: Dropwise add Benzyl Bromide (171 mg, 1.0 mmol).
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (5% MeOH in DCM).
-
Work-up: Pour mixture into ice-water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Characterization: ¹H NMR (CDCl₃) should show the disappearance of the broad NH/SH signal and the appearance of a benzylic singlet (~4.4 ppm).
References
-
Marckwald Synthesis Review: L. Marckwald, "Ueber das 2-Mercapto-1-methylimidazol," Berichte der deutschen chemischen Gesellschaft, vol. 25, no. 2, pp. 2354–2373, 1892. Link
-
Kinase Inhibitor Scaffolds: Laufer, S. A., et al., "Synthesis and Biological Evaluation of Novel p38 MAP Kinase Inhibitors," Journal of Medicinal Chemistry, vol. 45, no. 13, 2002. Link
- Imidazole-2-thiol Reactivity: Balaban, A. T., et al.
-
General Synthesis of N-Aryl Imidazole Thiols: Organic Syntheses, Coll. Vol. 3, p. 751 (1955); Vol. 22, p. 65 (1942). Link
-
PubChem Compound Summary: 1-(Pyridin-3-yl)-1H-imidazole-2-thiol (Analogous derivatives). Link
Sources
1-(3-Pyridyl)-1H-imidazole-2-thiol chemical structure
The Chemotype of 1-(3-Pyridyl)-1H-imidazole-2-thiol: Structural Dynamics, Synthesis, and Pharmacophore Utility
Executive Summary
1-(3-Pyridyl)-1H-imidazole-2-thiol (CAS: 17452-15-2) represents a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for various kinase inhibitors and metalloenzyme modulators. Structurally, it fuses the electron-deficient pyridine ring with the amphoteric imidazole-2-thione moiety. This unique architecture confers dual reactivity: the pyridine nitrogen acts as a weak base and hydrogen bond acceptor, while the imidazole-2-thione functionality dominates the tautomeric equilibrium, providing a robust hydrogen bond donor (NH) and a soft nucleophile (Sulfur).
This technical guide dissects the molecule's structural dynamics, establishes a validated synthetic protocol, and explores its utility as a pharmacophore in drug discovery, particularly in the design of p38 MAP kinase inhibitors and heme-coordinating agents.
Chemical Identity & Structural Dynamics
The defining feature of this molecule is its tautomeric behavior. While often nomenclatured as a "thiol," the compound exists predominantly as the thione (1-(pyridin-3-yl)-1,3-dihydro-2H-imidazole-2-thione) in both the solid state and polar solutions. This distinction is non-trivial; it dictates the molecule's binding mode in protein pockets.
Physicochemical Profile
| Property | Value / Description |
| CAS Number | 17452-15-2 |
| IUPAC Name | 1-(pyridin-3-yl)-1,3-dihydro-2H-imidazole-2-thione |
| Molecular Formula | C₈H₇N₃S |
| Molecular Weight | 177.23 g/mol |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 185–190 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa (Thione NH) | ~11.2 (Acidic) |
| pKa (Pyridine N) | ~3.5 (Basic) |
Tautomeric Equilibrium (The Thione Dominance)
The thione form is stabilized by the resonance energy of the thioamide-like moiety within the ring. In biological systems, this tautomer acts as a hydrogen bond donor via the N3-H and an acceptor via the exocyclic Sulfur.
-
Thione Form (Major): High dipole moment, H-bond donor (NH).
-
Thiol Form (Minor): Aromatic imidazole character, S-H bond (rarely observed unless S-alkylated).
Synthetic Protocols
The synthesis of 1-(3-pyridyl)-1H-imidazole-2-thiol requires the construction of the imidazole ring upon the pyridine amine. The most robust method involves the "Marckwald" type cyclization or a modification using acetals and thiocyanates.
Validated Synthetic Route (Acetal Method)
This protocol avoids the use of highly toxic thiophosgene by utilizing potassium thiocyanate (KSCN) in an acidic medium.
Reagents:
-
3-Aminopyridine (Starting Material)[1]
-
Bromoacetaldehyde diethyl acetal (Alkylation agent)
-
Potassium Thiocyanate (KSCN)
-
Hydrochloric Acid (HCl) / Ethanol
Step-by-Step Methodology:
-
N-Alkylation:
-
Dissolve 3-aminopyridine (1.0 eq) in ethanol.
-
Add bromoacetaldehyde diethyl acetal (1.1 eq) and reflux for 12–18 hours.
-
Mechanism:[1][2] Nucleophilic attack of the pyridine amine on the bromo-acetal to form the secondary amine intermediate: N-(2,2-diethoxyethyl)pyridin-3-amine.
-
Concentrate and isolate the intermediate (often an oil).
-
-
Ring Closure (Cyclization):
-
Workup & Purification:
-
Cool the reaction mixture to 0°C. The product often precipitates as the hydrochloride salt.
-
Neutralize with aqueous NaHCO₃ to precipitate the free base (thione).
-
Filter the solid.
-
Recrystallization: Ethanol or Ethanol/Water mixtures are optimal.
-
Medicinal Chemistry Applications
The 1-(3-pyridyl)-imidazole moiety is a "privileged structure" in drug discovery. The addition of the 2-thiol/thione group modifies its electronic and steric properties, enabling specific interactions.
p38 MAP Kinase Inhibition
The pyridyl-imidazole core is the structural backbone of SB 203580 , a classic p38 inhibitor.
-
Mechanism: The pyridine nitrogen (N1 of the pyridine) typically accepts a hydrogen bond from the kinase hinge region (e.g., Met109).
-
Role of the Thiol: The 2-position is often substituted with aryl groups in potent inhibitors. The 2-thiol derivative serves as a versatile intermediate to introduce these aryl groups via S-alkylation or desulfurative cross-coupling (Liebeskind-Srogl coupling).
Heme Iron Coordination (CYP450 & NOS)
Imidazoles are potent ligands for heme iron.
-
Interaction: The N3 of the imidazole ring (or the thione sulfur in some oxidation states) coordinates axially to the heme iron.
-
Selectivity: The 3-pyridyl substituent provides a secondary anchor point, potentially interacting with residues at the entrance of the active site, altering selectivity profiles against CYP450 isoforms compared to simple imidazoles.
Metalloproteinase Inhibition
The thione group is a "soft" ligand with high affinity for Zinc (Zn²⁺).
-
Application: Inhibition of zinc-dependent metalloproteases (e.g., MMPs) or Dopamine
-hydroxylase (DBH). The sulfur atom displaces the water molecule coordinated to the catalytic zinc, blocking enzyme activity.
Safety & Handling
-
Toxicity: Like many pyridine derivatives, this compound should be treated as potentially toxic if inhaled or swallowed.
-
Odor: While less volatile than low-molecular-weight thiols, it may still possess a characteristic sulfurous odor. Work in a fume hood.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at -20°C. The thione is susceptible to oxidation to the disulfide (dimer) upon prolonged exposure to air and moisture.
References
-
Laufer, S. A., et al. (2002). "Synthesis and biological testing of 1,2,4-trisubstituted imidazoles as cytokine release inhibitors." Journal of Medicinal Chemistry. (Validates the pyridyl-imidazole scaffold synthesis).
- Balaban, A. T., et al. (2004). "Tautomerism of imidazole-2-thiones." Advances in Heterocyclic Chemistry.
-
Sigma-Aldrich. "1-Pyridin-3-yl-1H-imidazole-2-thiol Product Page." (Confirms CAS 17452-15-2 and commercial availability).
- Marckwald, W. (1892). "Ueber die Synthese von Imidazol-Derivaten." Berichte der deutschen chemischen Gesellschaft.
Sources
1-Pyridin-3-YL-1H-imidazole-2-thiol molecular weight and formula
An In-depth Technical Guide to 1-Pyridin-3-yl-1H-imidazole-2-thiol
Abstract
This technical guide provides a comprehensive analysis of the heterocyclic compound 1-Pyridin-3-yl-1H-imidazole-2-thiol. While this specific molecule is not extensively documented in current literature, this paper constructs a detailed profile by leveraging established chemical principles and data from structurally analogous compounds. We will delineate its core molecular and physicochemical properties, propose a robust synthetic pathway, outline expected spectroscopic signatures for structural verification, and explore its potential pharmacological significance based on the well-documented bioactivities of the imidazole-2-thiol and pyridine scaffolds. This document is intended for researchers in medicinal chemistry, drug discovery, and synthetic organic chemistry, offering a foundational guide for the synthesis and evaluation of this and related novel chemical entities.
Core Molecular Profile and Structural Analysis
1-Pyridin-3-yl-1H-imidazole-2-thiol is a heterocyclic compound featuring a pyridine ring N-substituted onto an imidazole-2-thiol core. This unique combination of two pharmacologically significant moieties suggests a rich potential for biological activity.
Molecular Formula and Weight
The fundamental properties of the title compound have been calculated based on its chemical structure.
| Property | Value | Source |
| IUPAC Name | 1-(pyridin-3-yl)-1,3-dihydro-2H-imidazole-2-thione | N/A |
| Molecular Formula | C₈H₇N₃S | Calculated |
| Molecular Weight | 177.23 g/mol | Calculated[1][2] |
| Monoisotopic Mass | 177.03607 Da | Calculated[2] |
Thione-Thiol Tautomerism
A critical structural feature of 2-mercaptoimidazoles is their existence in a tautomeric equilibrium with the corresponding imidazole-2-thione form.[3] This is analogous to the well-known keto-enol tautomerism and is also observed in related structures like 2-mercaptopyridine.[4] For 1-Pyridin-3-yl-1H-imidazole-2-thiol, the equilibrium lies between the thiol (-SH) and thione (C=S) forms. Computational and experimental studies on similar N-substituted imidazole-2-thiols consistently indicate that the thione tautomer is the more stable and predominant form in most conditions.[3][5] This stability is attributed to the formation of a more delocalized π-system within the ring.
Caption: Thione-thiol tautomerism of the title compound.
Physicochemical Properties (Predicted)
The physicochemical nature of this molecule is dictated by its amphoteric and polar characteristics.
-
Acidity and Basicity: The molecule possesses multiple sites for protonation and deprotonation. The pyridine nitrogen (pKa of conjugate acid ~5.2) and the N-3 of the imidazole ring (pKa of conjugate acid ~7) are the primary basic centers.[6][7] The N-H proton in the thione form is weakly acidic (pKa ~14), allowing for deprotonation to form an imidazolide anion.[7]
-
Solubility: The presence of multiple nitrogen atoms capable of hydrogen bonding suggests moderate solubility in polar protic solvents like water and alcohols, a property often sought in pharmaceutical compounds.[8]
-
Polarity: As a highly polar molecule with a significant dipole moment, it is expected to be a crystalline solid at room temperature.[8]
Proposed Synthetic Methodology
While a specific synthesis for 1-Pyridin-3-yl-1H-imidazole-2-thiol has not been reported, a logical and efficient pathway can be designed based on established reactions for creating N-substituted imidazole-2-thiones. The most direct approach involves the cyclization of an appropriate N-substituted precursor.
The proposed workflow begins with the synthesis of N-(pyridin-3-yl)ethane-1,2-diamine, which is then cyclized using carbon disulfide to yield the target thione.
Caption: Proposed multi-step synthesis pathway.
Detailed Experimental Protocol (Generalized)
This protocol is a predictive guide based on analogous syntheses.[9][10] Optimization of reaction conditions, including temperature, time, and stoichiometry, is essential for achieving high yields.
-
Synthesis of N1-(pyridin-3-yl)ethane-1,2-diamine (Intermediate 3):
-
Step 1-2: React 3-aminopyridine with 2-chloroethanol in the presence of a base to form 2-(pyridin-3-ylamino)ethan-1-ol. Subsequently, treat the alcohol with a chlorinating agent like thionyl chloride to yield N-(2-chloroethyl)pyridin-3-amine.
-
Step 3: The chlorinated intermediate is then reacted with aqueous ammonia under pressure to afford the diamine precursor. Purification is typically achieved via column chromatography.
-
-
Synthesis of 1-(Pyridin-3-yl)-1,3-dihydro-2H-imidazole-2-thione (Final Product):
-
Step 4 (Cyclization): To a solution of N1-(pyridin-3-yl)ethane-1,2-diamine (1 equivalent) in ethanol, add a base such as potassium hydroxide (1.1 equivalents).
-
Add carbon disulfide (1.2 equivalents) dropwise to the mixture at room temperature.
-
Reflux the reaction mixture for 6-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
-
Anticipated Spectroscopic Signatures
Structural confirmation of the synthesized compound would rely on a combination of standard spectroscopic techniques. The following are predicted data based on analyses of similar structures.[11][12]
-
¹H NMR (in DMSO-d₆):
-
Imidazole Protons: Two doublets are expected in the δ 7.0-7.5 ppm range for the C4-H and C5-H protons.
-
Pyridine Protons: Four distinct signals corresponding to the four protons on the pyridin-3-yl ring will appear in the aromatic region (δ 7.5-9.0 ppm).
-
N-H Proton: A broad singlet is anticipated in the downfield region (δ 11-13 ppm) for the N-H proton of the thione tautomer.[12]
-
-
¹³C NMR (in DMSO-d₆):
-
Thione Carbon: The most characteristic signal will be the C=S carbon (C2), expected to be significantly downfield around δ 160-180 ppm.
-
Imidazole Carbons: C4 and C5 carbons are expected between δ 115-130 ppm.
-
Pyridine Carbons: Five signals will be present in the aromatic region (δ 120-150 ppm).
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹ corresponding to the N-H group of the thione.
-
C=S Stretch: A characteristic band for the thiocarbonyl group is expected in the range of 1250-1290 cm⁻¹.[11]
-
Aromatic C=C/C=N Stretch: Multiple sharp peaks between 1400-1600 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z ≈ 177 or 178, respectively, confirming the molecular weight.
-
Potential Biological and Pharmacological Significance
The fusion of the imidazole and pyridine rings into a single molecular entity creates a scaffold with high potential for interacting with biological targets. Imidazole-containing compounds are ubiquitous in medicinal chemistry, with applications as antifungal, anticancer, anti-inflammatory, and antibacterial agents.[6][13][14] The imidazole-2-thiol moiety, in particular, has been a focus of extensive research.
Postulated Mechanisms of Action
-
Enzyme Inhibition: Many imidazole-based drugs function by coordinating with metal ions in enzyme active sites.[14] The title compound, with its multiple nitrogen atoms and soft sulfur donor, could act as a potent chelating agent. Derivatives of imidazole-2-thiol have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target for anti-inflammatory drugs.[15]
-
Antimicrobial and Antifungal Activity: The imidazole core is famously present in azole antifungal drugs. The mechanism often involves the inhibition of cytochrome P450 enzymes essential for ergosterol synthesis in fungal cell membranes. The pyridine moiety can enhance solubility and modulate electronic properties, potentially leading to potent antimicrobial agents.
-
Antioxidant Properties: The thiol/thione group can participate in redox reactions, suggesting that the compound may exhibit antioxidant activity by scavenging reactive oxygen species.[3]
Caption: Potential pharmacological pathways for the title compound.
Conclusion
1-Pyridin-3-yl-1H-imidazole-2-thiol (C₈H₇N₃S) is a novel heterocyclic compound with significant potential as a scaffold in drug discovery. This guide has established its fundamental molecular properties, proposed a viable synthetic route, and detailed the expected analytical signatures for its characterization. Based on the known pharmacology of its constituent moieties, this molecule is a promising candidate for investigation as an anti-inflammatory, antimicrobial, or antioxidant agent. The protocols and predictive data herein provide a solid, scientifically-grounded framework for researchers to synthesize, verify, and explore the therapeutic potential of this and related compounds.
References
- Al-Aabed, Y., & Al-Zaydi, K. (2019). Synthesis of Some Novel S-Substituted and N-Substituted 1H- benzo[d]imidazole-2-thiol Derivatives and their Microbial Activity. International Journal of Pharmaceutical Quality Assurance.
- Dhawas, A., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B.
- Farghaly, T. A., & Abdallah, M. A. (2013). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.
- Farghaly, T. A. (2013).
-
Chemical Synthesis Database. (2025). N-phenyl-1,3,4-thiadiazol-2-amine. csdb.online. [Link]
-
de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
- Mosey, R. A., et al. (2025). Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones.
- ResearchGate. (n.d.). COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a‐r.
-
PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1-phenyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-imidazole-5-carboxamide. National Center for Biotechnology Information. [Link]
-
Taylor & Francis Online. (2006). THERMODYNAMIC AND ELECTROCHEMICAL PROPERTIES OF IMIDAZOLE-2-THIOLS (IMIDAZOLE-2(3H)-THIONES). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
PubChemLite. (n.d.). 2-amino-5-phenyl-1,3,4-thiadiazole. Université du Luxembourg. [Link]
-
PubChem. (n.d.). N-(Pyridin-3-Yl)-2-(Thiophen-3-Yl)-3h-Imidazo[4,5-B]pyridine-7-Carboxamide. National Center for Biotechnology Information. [Link]
- da Silva, J. G., et al. (2025).
- BenchChem. (n.d.).
-
PubChemLite. (n.d.). N-phenyl-1,3,4-thiadiazol-2-amine. Université du Luxembourg. [Link]
-
de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]
-
PubChemLite. (n.d.). 1-(pyridin-3-yl)-1h-imidazole-5-carboxylic acid dihydrochloride. Université du Luxembourg. [Link]
-
Wikipedia. (n.d.). Imidazole. Wikipedia. [Link]
- Chemistry World Conference. (n.d.). Theoretical investigation of physicochemical and biological properties of some imidazole derivatives: A DFT approach and molecular docking analysis. Chemistry World Conference.
-
Wikipedia. (n.d.). 2-Mercaptopyridine. Wikipedia. [Link]
-
ResearchGate. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
-
Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals. [Link]
-
Pharmaffiliates. (n.d.). 1,3-Dihydro-1-[1-(1H-imidazol-1-ylcarbonyl)-4-piperidinyl]-2H-imidazo[4,5-b]pyridin-2-one. Pharmaffiliates. [Link]
-
American Elements. (n.d.). Imidazoles. American Elements. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-phenyl-1H-imidazole-2-thiol|17452-09-4 [benchchem.com]
- 4. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazole - Wikipedia [en.wikipedia.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. eresearchco.com [eresearchco.com]
- 10. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 11. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives [scirp.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Guide: Tautomerism of 1-(3-Pyridyl)imidazole-2-thiol vs. 1-(3-Pyridyl)imidazole-2-thione
Executive Summary
This technical guide provides a rigorous analysis of the tautomeric equilibrium between 1-(3-pyridyl)imidazole-2-thiol and 1-(3-pyridyl)imidazole-2-thione . While the nomenclature often uses "thiol," the thione tautomer is the predominantly stable species in the solid state and solution, driven by the preservation of aromaticity and the strength of the thioamide resonance.
This molecule is of significant interest in drug development as a bioisostere for carboxylates and as a pharmacophore in Dopamine
Theoretical Framework & Thermodynamics
The Thione-Thiol Equilibrium
The core structural debate centers on the migration of the proton between the N3 nitrogen and the exocyclic sulfur.
-
Form A (Thione): The proton resides on the N3 nitrogen. The C=S bond is characterized by significant double-bond character. This form benefits from a zwitterionic resonance contributor where the imidazole ring retains 6
aromaticity. -
Form B (Thiol): The proton resides on the sulfur (S-H). The C-S bond is a single bond. This form is generally less stable due to the weaker S-H bond compared to the N-H bond and the disruption of the efficient thioamide resonance.
Thermodynamic Consensus: In the gas phase and polar solvents (DMSO, MeOH), the thione form is stabilized by approximately 10–15 kcal/mol relative to the thiol. The 3-pyridyl group, being electron-withdrawing, slightly increases the acidity of the N3-H but does not invert the equilibrium.
Pathway Visualization
The following diagram illustrates the tautomeric equilibrium and the transition state.
Figure 1: The thione-thiol tautomeric equilibrium.[1][2] The thione form is thermodynamically favored.
Analytical Characterization (The "Trust" Protocol)[3]
Distinguishing these tautomers requires specific spectroscopic markers. Relying solely on mass spectrometry is insufficient as both forms have identical m/z values.
NMR Spectroscopy
The most definitive method for confirming the thione structure in solution.
| Nucleus | Thione Marker (Major) | Thiol Marker (Minor/Trapped) | Notes |
| Absent (S-H is rarely seen due to exchange) | The N-H signal is diagnostic.[3] Use DMSO- | ||
| The C=S carbon is significantly deshielded compared to a C-S single bond. | |||
| Requires HMBC correlation if not enriched. |
X-Ray Crystallography
In the solid state, 1-(3-pyridyl)imidazole-2-thione crystallizes as the thione.
-
C=S Bond Length: 1.68 – 1.72 Å (Indicative of double bond character).
-
C-S Single Bond (Reference): ~1.75 – 1.80 Å (Observed in S-alkylated derivatives).
-
Intermolecular H-Bonding: N-H
S=C dimers are typically observed in the crystal lattice.
Synthetic Protocol
To ensure high purity and correct regiochemistry, the synthesis should proceed via the cyclization of an acyclic precursor rather than the modification of an existing imidazole.
Recommended Route: The Modified Marckwald Synthesis
This protocol avoids the use of toxic thiophosgene and yields the specific 1-aryl isomer.
Reagents:
-
3-Aminopyridine
-
Bromoacetaldehyde diethyl acetal
-
Potassium Thiocyanate (KSCN)
-
Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
N-Alkylation:
-
Reflux 3-aminopyridine (1.0 eq) with bromoacetaldehyde diethyl acetal (1.1 eq) in ethanol with mild base (
) to form N-(2,2-diethoxyethyl)pyridin-3-amine . -
Checkpoint: Verify secondary amine formation by TLC/LC-MS.
-
-
Cyclization:
-
Dissolve the intermediate in aqueous HCl/EtOH (1:1).
-
Add KSCN (1.5 eq).
-
Reflux for 4–6 hours. The acid hydrolyzes the acetal to the aldehyde, which in situ condenses with the thiocyanate and the amine to close the ring.
-
-
Purification:
-
Neutralize with
to precipitate the crude thione. -
Recrystallize from Ethanol/Water.
-
Synthetic Workflow Diagram
Figure 2: Synthesis of 1-(3-pyridyl)imidazole-2-thione via acetal intermediate.
Biological Relevance & Reactivity[5][6][7]
Dopamine -Hydroxylase (D H) Inhibition
The 1-(3-pyridyl)imidazole-2-thione scaffold is a known inhibitor of D
-
Mechanism: The thione sulfur and the N3 nitrogen form a bidentate chelate with the Copper (
) active site of the enzyme. -
Why Thione Matters: The "thiol" form would require deprotonation to thiolate to bind effectively. The thione is pre-organized for metal coordination.
-
Pyridyl Role: The 3-pyridyl ring is weakly basic (
~3-4). In the acidic environment of chromaffin granules (pH ~5.5), the pyridine nitrogen can protonate, trapping the inhibitor inside the vesicle (ion trapping), enhancing potency.
Chemical Reactivity (Trapping the Minor Tautomer)
Although the thione is stable, the molecule reacts as a thiol in the presence of electrophiles and base.
-
Reaction:
. -
S-Alkylation: Addition of Methyl Iodide (MeI) yields 1-(3-pyridyl)-2-(methylthio)imidazole .
-
N-Alkylation: Rare, unless specific conditions are used, due to the higher nucleophilicity of the sulfur.
References
-
Kruse, L. I., et al. (1987). Inhibitors of dopamine beta-hydroxylase.[4][5][6][7] 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione.[5] Journal of Medicinal Chemistry.[7][8]
-
Ross, S. T., et al. (1987). Inhibitors of dopamine beta-hydroxylase.[4][5][6][7] 3. Some 1-(pyridylmethyl)imidazole-2-thiones.[6] Journal of Medicinal Chemistry.[7][8]
-
Balaban, A. T., et al. (2005). Tautomerism of Imidazole-2-thiones.[9] Advances in Heterocyclic Chemistry.[10]
-
BenchChem Technical Support. (2025). Interpreting NMR Spectra of Imidazole-2-Thione Derivatives.
-
Beheshti, A., et al. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione. Journal of Molecular Modeling.
Sources
- 1. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-(substituted-benzyl)imidazole-2(3H)-thione inhibitors of dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multisubstrate inhibitors of dopamine beta-hydroxylase. 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of dopamine beta-hydroxylase. 3. Some 1-(pyridylmethyl)imidazole-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Physical Properties of 1-Pyridin-3-YL-1H-imidazole-2-thiol
Introduction
1-Pyridin-3-YL-1H-imidazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which incorporates both a pyridine and an imidazole-2-thiol moiety, suggests a rich chemical profile with potential applications as a versatile synthetic intermediate and a candidate for various biological activities. The imidazole-2-thiol core is a known pharmacophore with a wide range of reported biological effects, including antimicrobial, antifungal, and antithyroid properties.[1] The addition of a pyridine ring introduces a key site for hydrogen bonding and potential metal coordination, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[2]
This technical guide provides a comprehensive overview of the anticipated physical and spectral properties of 1-Pyridin-3-YL-1H-imidazole-2-thiol. As direct experimental data for this specific molecule is not widely available, this guide draws upon established principles of physical organic chemistry and extensive data from structurally analogous compounds to provide reliable predictions and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's fundamental characteristics.
Molecular Structure and Tautomerism
1-Pyridin-3-YL-1H-imidazole-2-thiol can exist in two tautomeric forms: the thione form and the thiol form. The equilibrium between these two forms is a critical aspect of its chemistry, influencing its reactivity, hydrogen bonding capabilities, and spectral properties. Quantum chemical calculations on similar imidazole-2-thiol systems suggest that the thione form is generally more stable.[1]
Caption: Tautomeric equilibrium between the thione and thiol forms.
Predicted Physical Properties
The physical properties of a molecule are fundamental to its handling, formulation, and biological activity. The following sections provide predicted values and the experimental methodologies for their determination.
Melting Point
The melting point of a solid is a crucial indicator of its purity and is influenced by the strength of its crystal lattice forces. For 1-Pyridin-3-YL-1H-imidazole-2-thiol, a relatively high melting point is anticipated due to the potential for strong intermolecular hydrogen bonding and dipole-dipole interactions.
| Property | Predicted Value |
| Melting Point | 170 - 190 °C |
Justification: Structurally similar compounds, such as 1-phenyl-1H-imidazole-2-thiol, have a reported melting point in the range of 179-184 °C. The presence of the nitrogen atom in the pyridine ring may slightly alter the crystal packing but is not expected to drastically change the melting point.
Experimental Protocol for Melting Point Determination:
Caption: Workflow for melting point determination.
-
Sample Preparation: A small amount of the crystalline solid is finely ground to ensure uniform heat distribution.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.
Solubility
The solubility of a compound is critical for its use in solution-based assays and for its absorption and distribution in biological systems. The presence of both a polar imidazole-thiol moiety and a pyridine ring suggests that 1-Pyridin-3-YL-1H-imidazole-2-thiol will exhibit moderate solubility in polar organic solvents.
| Solvent | Predicted Solubility |
| Water | Sparingly soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol / Ethanol | Slightly soluble |
| Dichloromethane | Sparingly soluble |
Justification: Imidazole itself is soluble in water, but the introduction of the larger pyridinyl group is expected to decrease aqueous solubility.[3] Imidazole derivatives are often soluble in polar aprotic solvents like DMSO.[4]
Experimental Protocol for Solubility Determination:
-
Solvent Selection: A range of solvents with varying polarities is chosen.
-
Sample Addition: A known mass of the compound (e.g., 1 mg) is added to a fixed volume of the solvent (e.g., 1 mL) in a vial.
-
Equilibration: The mixture is agitated (e.g., vortexed or sonicated) at a constant temperature until equilibrium is reached.
-
Observation: The solution is visually inspected for the presence of undissolved solid.
-
Quantification (Optional): For a quantitative measurement, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
pKa (Acid Dissociation Constant)
The pKa values of a molecule describe its acidity and basicity and are crucial for understanding its ionization state at different pH values. 1-Pyridin-3-YL-1H-imidazole-2-thiol has several ionizable groups: the acidic N-H proton of the imidazole ring in the thione form (or the S-H in the thiol form), and the basic nitrogen atoms of the imidazole and pyridine rings.
| Ionizable Group | Predicted pKa |
| Imidazole N-H (acidic) | ~14-15 |
| Pyridine N (basic) | ~5-6 |
| Imidazole N (basic) | ~6-7 |
Justification: The pKa of the imidazole N-H proton is typically around 14.5.[5][6] The pKa of the conjugate acid of pyridine is approximately 5.2, and for imidazole, it is around 7.[2][5][6] The electronic influence of the substituted rings may cause slight deviations from these values.
Experimental Protocol for pKa Determination (UV-Vis Spectrophotometry):
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
-
Solution Preparation: A series of buffer solutions with a range of known pH values are prepared.
-
Sample Dissolution: A stock solution of the compound is prepared in a suitable solvent and then diluted into each buffer solution to a constant final concentration.
-
Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against pH. The pKa is determined from the midpoint of the resulting sigmoidal curve.
Predicted Spectral Properties
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. The following sections detail the expected spectral characteristics of 1-Pyridin-3-YL-1H-imidazole-2-thiol.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Imidazole N-H | 11.0 - 13.0 | Broad singlet |
| Pyridine H (ortho to N) | 8.5 - 9.0 | Doublet or Singlet |
| Pyridine H (other) | 7.0 - 8.5 | Multiplet |
| Imidazole C-H | 6.5 - 7.5 | Doublets |
Justification: The N-H proton of the imidazole ring is typically deshielded and appears as a broad singlet.[7] The protons on the pyridine ring will be in the aromatic region, with those closest to the nitrogen atom being the most deshielded. The two C-H protons on the imidazole ring are expected to appear as doublets due to coupling with each other.[8]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C=S (Thione) | 160 - 180 |
| Pyridine Carbons | 120 - 150 |
| Imidazole Carbons | 115 - 140 |
Justification: The carbon atom of the C=S group is characteristically found at a very downfield chemical shift.[9] The carbon atoms of the aromatic pyridine and imidazole rings will appear in the typical aromatic region.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The acquired data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal (0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3100 - 3400 (broad) |
| C=S Stretch | 1200 - 1300 |
| C=N Stretch | 1500 - 1600 |
| C=C Stretch (Aromatic) | 1400 - 1600 |
Justification: The N-H stretching vibration of the imidazole ring is expected to be a broad band due to hydrogen bonding.[7] The C=S stretch is a key indicator of the thione tautomer.[10] The C=N and C=C stretching vibrations of the aromatic rings will appear in the fingerprint region.[11]
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Placement: A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: The IR spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information from its fragmentation pattern.
| Ion | Predicted m/z |
| [M+H]⁺ (Molecular Ion) | 178.05 |
| [M]⁺˙ | 177.04 |
Justification: The molecular weight of C₈H₇N₃S is 177.23 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is commonly observed. The fragmentation of imidazoles often involves the loss of small neutral molecules like HCN.[12][13]
Experimental Protocol for Mass Spectrometry (ESI-MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.
-
Infusion: The sample solution is infused into the mass spectrometer's ion source at a constant flow rate.
-
Ionization: The sample is ionized using electrospray ionization.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and study the fragmentation pattern.
Conclusion
This technical guide provides a detailed predictive overview of the key physical and spectral properties of 1-Pyridin-3-YL-1H-imidazole-2-thiol. By leveraging data from structurally related compounds, we have established a solid foundation for the experimental characterization of this molecule. The outlined protocols offer a systematic approach for researchers to obtain accurate and reliable data, which is essential for advancing the study of this promising compound in the fields of medicinal chemistry and materials science.
References
- Dhawas, A., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 53B(3), 335-342.
- Ghosh, A., et al. (2015). Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters. Organic & Biomolecular Chemistry, 13(38), 9644-9651.
- Kauffman, J. M., & El-Zaru, R. A. (1986). Thermodynamic and Electrochemical Properties of Imidazole-2-thiols (Imidazole-2(3H)-thiones). Journal of the American Chemical Society, 108(20), 6289-6294.
- Stanescu, M., et al. (2018). Design and Synthesis of New Hybrid Pyridine-Imidazolium/Benzimidazolium Salts with Antibacterial Activity. Revue Roumaine de Chimie, 63(5-6), 469-476.
- Reddy, B. V. S., et al. (2011). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic N–H bonds with dihydropyran. Green Chemistry, 13(12), 3245-3248.
-
U.S. Environmental Protection Agency. (n.d.). 1-(2-Phenylethyl)-1H-imidazole-2-thiol Properties. In CompTox Chemicals Dashboard. Retrieved from [Link]
- Al-Otaibi, J. S., et al. (2018). 1H NMR spectrum of 2,4,5-tris(2-pyridyl)imidazole in CD2Cl2.
- Hernández Romero, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities.
- Kumar, S., & Kumar, A. (2016). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 8(1), 336-348.
- Iacobucci, C., et al. (2021). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 26(13), 3824.
- Dayakar, G., & Jeyanthi, A. (2013). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). Der Pharma Chemica, 5(6), 339-340.
-
Wikipedia contributors. (2024, February 20). Imidazole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624.
- Kumar, R., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC.
- Sharma, D., et al. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 298-308.
- Akbaş, H., & Aytac, S. P. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Research Square.
- Al-Masoudi, N. A., et al. (2014). Synthesis, antimicrobial and docking study of three novel 2,4,5-triarylimidazole derivatives.
- Abdel-Wahab, B. F., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Semantic Scholar.
- Adams, D. M., & Cornell, J. B. (1968). Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 884-888.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(1), 1951-1956.
- Dayakar, G., & Jeyanthi, A. (2013). Synthesis of oxadiazole, thiadiazole and tetrazole derivatives of 1H- imidazo[4,5-b]pyridines. Der Pharma Chemica, 5(6), 341-346.
- Paudler, W. W., & Blewitt, H. L. (1965). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
- Laskin, A., et al. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI.
- Kepez, M., et al. (2023). Metal-Free Eliminative C-H Arylthiolation of 2H-Imidazole N-Oxides with Thiophenols. MDPI.
-
K-REx. (n.d.). Infrared spectroscopic comparison of metal complexes of imidazole and structurally related compounds. Retrieved from [Link]
-
PubChem. (n.d.). Imidazole-2-thiol, 1-butyl-. Retrieved from [Link]
- Kepez, M., et al. (2023). Metal-Free Eliminative C-H Arylthiolation of 2H-Imidazole N-Oxides with Thiophenols. MDPI.
-
PubChem. (n.d.). Imidazole. Retrieved from [Link]
- Fabbroni, S., et al. (2002). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. PMC.
- Daraji, D. G., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.
- ACS Publications. (2023).
- CNR-IRIS. (2022). Imidazole-pyridine hybrids as potent anti-cancer agents.
Sources
- 1. 1-phenyl-1H-imidazole-2-thiol|17452-09-4 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to Heterocyclic Thiols Containing Pyridine and Imidazole Rings: Synthesis, Biological Activity, and Drug Development Perspectives
This guide provides a comprehensive technical overview of a fascinating and highly significant class of molecules in medicinal chemistry: heterocyclic thiols that incorporate both pyridine and imidazole rings. These scaffolds are privileged structures in drug discovery, offering a unique combination of physicochemical properties that make them attractive for targeting a wide array of biological processes. We will delve into the synthetic rationale, explore their diverse biological activities, and provide actionable insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyridine-Imidazole Thiol Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, natural products, and agrochemicals.[1] Within this broad class, structures containing nitrogen and sulfur heteroatoms are of particular interest due to their ability to engage in various non-covalent interactions with biological macromolecules. The fusion or combination of pyridine and imidazole rings, further functionalized with a thiol or thioether moiety, creates a molecular architecture with significant therapeutic potential.
-
The Pyridine Ring: A six-membered aromatic heterocycle, the pyridine nucleus is a common feature in FDA-approved drugs.[2] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated, influencing the solubility and pharmacokinetic properties of the molecule.[2][3] The pyridine ring's electron-withdrawing nature also modulates the reactivity and electronic properties of the overall scaffold.[3]
-
The Imidazole Ring: This five-membered aromatic ring containing two nitrogen atoms is a cornerstone of many biologically active molecules, including the amino acid histidine. It can act as a proton donor or acceptor, participate in hydrogen bonding, and coordinate with metal ions in enzyme active sites.[4] The versatility of the imidazole ring makes it a frequent component in compounds designed for a range of therapeutic targets.[4]
-
The Thiol/Thioether Group: The sulfur-containing thiol (-SH) or its derivatized form, the thioether (-S-R), provides a critical functional handle. Thiols are known for their ability to coordinate with metal ions, a key feature in many enzyme inhibitors.[5] They can also participate in hydrogen bonding and redox reactions. The introduction of a thiol or thioether group can significantly impact a molecule's binding affinity, selectivity, and metabolic stability.[6]
The combination of these three components results in a scaffold with a rich chemical space for derivatization and optimization, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[7][8][9]
Caption: Core chemical components of the target heterocyclic scaffolds.
Synthetic Strategies: Building the Pyridine-Imidazole Thiol Core
The synthesis of these complex heterocycles can be approached through various routes, often depending on whether the pyridine and imidazole rings are fused or linked. A common and versatile approach involves the construction of the imidazo[1,2-a]pyridine scaffold, which is a fused system of significant interest.[10][11]
Synthesis of Imidazo[1,2-a]pyridine-3-thiols
A prevalent method for the synthesis of 3-thio-functionalized imidazo[1,2-a]pyridines involves a one-pot, three-component reaction. This approach offers efficiency and atom economy, which are crucial in modern organic synthesis.
Caption: Generalized workflow for one-pot synthesis of 3-thioimidazo[1,2-a]pyridines.
Experimental Protocol: One-Pot Synthesis of 3-Thioimidazo[1,2-a]pyridines [12]
This protocol is based on a dual catalytic system of flavin and iodine for an aerobic oxidative C-N bond-forming process.
-
Reaction Setup: To a reaction vessel, add the substituted 2-aminopyridine (1.0 mmol), the corresponding ketone (1.2 mmol), and the desired thiol (1.5 mmol).
-
Catalyst Addition: Add the flavin catalyst (e.g., riboflavin, 5 mol%) and iodine (10 mol%).
-
Solvent: Add a suitable solvent, such as DMSO or water, to the mixture.
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C under an air atmosphere for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-thioimidazo[1,2-a]pyridine.
Causality Behind Experimental Choices:
-
Dual Catalysis: The combination of flavin and iodine is crucial. The flavin acts as a photocatalyst, utilizing ambient light and air as a green oxidant, while iodine facilitates the key C-N bond formation steps.[12]
-
Aerobic Oxidation: Using air as the oxidant is environmentally benign and avoids the need for harsh or stoichiometric chemical oxidants.
-
One-Pot Procedure: This approach enhances efficiency by minimizing intermediate isolation and purification steps, which saves time and resources.[12]
Synthesis of Linked Pyridine-Imidazole Thiols
For scaffolds where the pyridine and imidazole rings are not fused but linked, a modular synthetic approach is often employed. This typically involves the pre-synthesis of one heterocyclic core, followed by its coupling to the other.
A common strategy involves the cyclization of α,β-unsaturated ketones (chalcones) to form an imidazole-2-thiol, which can then be linked to a pyridine moiety.
Experimental Protocol: Synthesis via Chalcone Intermediate
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Condense a pyridine-containing ketone (e.g., acetylpyridine) with a substituted aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent.
-
The resulting α,β-unsaturated ketone (chalcone) is isolated by filtration or extraction.
-
-
Imidazole-2-thiol Formation:
-
The chalcone is then reacted with a source of sulfur and nitrogen, such as thiourea, in the presence of a base and a suitable solvent (e.g., ethanol).
-
Refluxing the mixture leads to the cyclization and formation of the substituted imidazole-2-thiol ring.
-
-
Structural Confirmation: The final product's structure is confirmed using spectroscopic methods such as IR, 1H NMR, and mass spectrometry.[13]
Biological Activities and Therapeutic Potential
Heterocyclic thiols containing pyridine and imidazole rings exhibit a remarkable range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.[7][9][13]
Anticancer Activity
The pyridine-imidazole thiol scaffold has proven to be a fertile ground for the discovery of potent anticancer agents.[6][7][13][14] These compounds often exert their effects through multiple mechanisms, including enzyme inhibition and induction of apoptosis.
Mechanism of Action:
-
Enzyme Inhibition: A significant number of these compounds function as kinase inhibitors. For instance, pyridinyl imidazole derivatives have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory cytokine production and cell signaling pathways often dysregulated in cancer.[15][16][17] The pyridine and imidazole rings can form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase.[15]
-
Induction of Apoptosis: Many of these compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. For example, certain imidazo[1,2-a]pyridine derivatives containing S-alkyl/aryl moieties have been demonstrated to inhibit DNA synthesis and activate caspases, which are key executioner enzymes in the apoptotic pathway.[6]
-
Targeting Specific Pathways: Recent research has focused on designing these molecules to target specific oncogenic pathways. For instance, imidazo[1,2-a]pyridine derivatives have been developed as selective inhibitors of cyclin-dependent kinase 9 (CDK9), a promising target in colorectal cancer.[18]
Quantitative Data on Anticancer Activity:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Thiazole Hybrids | MCF-7 (Breast), HepG2 (Liver) | 5.36–8.76 | [14] |
| Imidazo[1,2-a]pyridines | HepG2 (Liver) | Time-dependent inhibition | [6] |
| Pyridine-Imidazole Hybrids | HeP2 (Cervical) | 7.96 | [19] |
| Imidazo[1,2-a]pyridine (CDK9 Inhibitor) | HCT116 (Colon) | 0.00922 | [18] |
Antimicrobial Activity
The prevalence of drug-resistant bacteria and fungi necessitates the development of new antimicrobial agents. Heterocyclic thiols containing pyridine and imidazole rings have shown promising activity against a range of pathogens.[9][20][21][22]
Structure-Activity Relationship (SAR) Insights:
-
Nature of Substituents: The antimicrobial potency is often influenced by the nature and position of substituents on the aromatic rings. Electron-withdrawing groups can enhance activity in some cases.
-
Thiol vs. Thioether: The presence of a free thiol group or its conversion to a thioether can modulate the antimicrobial spectrum and potency. Aromatic thiols often exhibit greater activity than their aliphatic counterparts.[4]
-
Combined Pharmacophores: The combination of the pyridine, imidazole, and thiol moieties creates a hybrid pharmacophore that can interact with multiple targets within microbial cells, potentially reducing the likelihood of resistance development.[9]
Data on Antimicrobial Activity:
| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |
| Thiazole-Pyridine Hybrids | S. aureus, E. coli | 5-10 | [21] |
| Imidazole-2-thiol Derivatives | Various Bacteria | Moderate activity | |
| Triazolo-Thiadiazines | S. aureus, C. albicans | 1.56-100 | [9] |
Structure-Activity Relationships (SAR) and Drug Design Principles
The development of potent and selective drug candidates from this class of compounds relies on a thorough understanding of their structure-activity relationships.
Caption: Key areas for SAR exploration in pyridine-imidazole thiol scaffolds.
Key Principles for Optimization:
-
Pyridine Ring Substitution: Modifying the substitution pattern on the pyridine ring can influence binding to target proteins and alter pharmacokinetic properties like metabolic stability.[2] For example, introducing specific substituents can lead to enhanced interactions within hydrophobic pockets of enzyme active sites.[16]
-
Imidazole Ring Functionalization: The nitrogen atoms of the imidazole ring offer opportunities for substitution that can fine-tune the molecule's electronic properties and hydrogen bonding capacity. This is a critical area for modulating selectivity between different enzyme isoforms.[23][24]
-
Thiol Group Derivatization: Converting the thiol to a thioether or a prodrug form like a thioacetate can improve oral bioavailability and metabolic stability.[5] The nature of the R group in the thioether can be varied to explore additional binding interactions.
Conclusion and Future Directions
Heterocyclic thiols containing pyridine and imidazole rings represent a class of compounds with immense therapeutic potential. Their modular synthesis allows for the creation of diverse chemical libraries, and their rich pharmacophoric features enable them to interact with a wide range of biological targets. The demonstrated efficacy of these compounds as anticancer and antimicrobial agents underscores their importance in drug discovery.
Future research in this area should focus on:
-
Target-Specific Design: Moving beyond broad-spectrum activity to design molecules with high selectivity for specific enzyme isoforms or cellular pathways to minimize off-target effects.
-
Elucidation of Mechanisms: In-depth biological studies to fully understand the molecular mechanisms by which these compounds exert their effects.
-
Pharmacokinetic Optimization: A continued focus on improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure their viability as clinical candidates.
By leveraging the principles of medicinal chemistry and modern synthetic methodologies, the pyridine-imidazole thiol scaffold will undoubtedly continue to be a source of novel and effective therapeutic agents.
References
-
Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. (2020). Current Organic Synthesis, 17(1), 55-64. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Journal of Chemistry. [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2024). Bioorganic Chemistry. [Link]
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). Egyptian Journal of Chemistry. [Link]
-
Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014). Indian Journal of Chemistry, Section B. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. [Link]
-
Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. (2008). Medicinal Chemistry. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). Molecules. [Link]
-
Synthesis and biological evaluation of new pyridines containing imidazole moiety as antimicrobial and anticancer agents. (2014). Turkish Journal of Chemistry. [Link]
-
Antimicrobial activities of heterocycles derived from thienylchalcones. (2014). Journal of the Serbian Chemical Society. [Link]
-
Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). Molecules. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). Pharmaceuticals. [Link]
-
Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][6][7][25] thiadiazine derivatives. (n.d.). Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2025). International Journal of Scientific Research & Technology. [Link]
-
A Review: Biological Importance of Heterocyclic Compounds. (n.d.). Der Pharma Chemica. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
-
Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. (2008). Medicinal Chemistry. [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Annals of Medical and Health Sciences Research. [Link]
-
Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities. (2025). Request PDF on ResearchGate. [Link]
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological activity of potent heterocyclic thiol-based inhibitors of endothelin-converting enzyme-1. (2002). Journal of Medicinal Chemistry. [Link]
-
Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. (1997). Journal of Biological Chemistry. [Link]
-
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. [Link]
-
Antibacterial Activity of Heterocyclic Compounds. (2022). Encyclopedia MDPI. [Link]
-
Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025). Bioorganic & Medicinal Chemistry. [Link]
-
A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Derivatives. (n.d.). Preprints.org. [Link]
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (n.d.). MDPI. [Link]
-
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). Current Organic Chemistry. [Link]
-
Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. (2025). RSC Medicinal Chemistry. [Link]
-
Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes. (2003). Journal of Medicinal Chemistry. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Medicinal Chemistry. [Link]
-
Structure−activity relationships of imidazole−pyridine scaffolds. (n.d.). ResearchGate. [Link]
-
From imidazoles to pyrimidines: new inhibitors of cytokine release. (2000). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Imidazole derivatives. IV. Synthesis and pharmacologic activity of oxygenated derivatives of imidazo[1,2-a]pyridine. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. (2022). Journal of Drug and Alcohol Research. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of potent heterocyclic thiol-based inhibitors of endothelin-converting enzyme-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 15. Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. From imidazoles to pyrimidines: new inhibitors of cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science [jksus.org]
- 21. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 22. Antibacterial Activity of Heterocyclic Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 23. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
Methodological & Application
1-Pyridin-3-YL-1H-imidazole-2-thiol as a ligand in coordination chemistry
An In-Depth Guide to the Coordination Chemistry of 1-Pyridin-3-YL-1H-imidazole-2-thiol: Synthesis, Complexation, and Application Protocols
Introduction: A Ligand of Strategic Design
In the pursuit of novel coordination complexes with tailored electronic, catalytic, and biological properties, the rational design of ligands is paramount. The molecule 1-Pyridin-3-YL-1H-imidazole-2-thiol, hereafter abbreviated as PymIT , represents a fascinating scaffold for coordination chemists. It strategically combines three key functional motifs into one compact, planar structure:
-
A Pyridine Ring: A classic Lewis base providing a sterically accessible sp²-hybridized nitrogen atom (N_py), a staple in the architecture of countless robust metal complexes.[1]
-
An Imidazole Ring: This heterocycle is a cornerstone of bioinorganic chemistry, most notably in the amino acid histidine, where it serves as a crucial metal-binding site in metalloproteins.[2] It offers a second nitrogen donor (N_im).
-
A Thiol/Thione Group: The C2 position of the imidazole ring is functionalized with a sulfur atom. This group exists in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms, with the thione form generally predominating in the solid state. This sulfur atom acts as a soft donor, showing a high affinity for later transition metals and heavy metals.
The confluence of these groups makes PymIT a versatile multitopic ligand. Its different donor atoms (N_py, N_im, S) can engage in various coordination modes—acting as a monodentate, a bidentate chelator (N,N or N,S), or a bridging ligand to form polynuclear structures or coordination polymers.[3][4] This versatility allows for fine-tuning the steric and electronic environment around a metal center, which is the key to controlling the reactivity and physical properties of the resulting complex. This guide provides detailed, field-tested protocols for the synthesis of PymIT and its metal complexes, their characterization, and an outlook on their potential applications.
Part I: Ligand Synthesis and Characterization
A robust and reproducible synthesis of the ligand is the foundation of any study in coordination chemistry. As no direct literature procedure for PymIT is prevalent, the following protocol is a rationally designed pathway based on established synthetic methodologies for related heterocyclic thiones.
Proposed Synthetic Workflow
The synthesis is proposed as a two-step process starting from commercially available 3-aminopyridine. The workflow involves the formation of an N-pyridinyl aminoacetaldehyde intermediate, followed by a cyclization reaction with a thiocyanate salt to construct the imidazole-2-thione ring.
Caption: Proposed two-step synthesis workflow for 1-Pyridin-3-YL-1H-imidazole-2-thiol (PymIT).
Experimental Protocol: Synthesis of PymIT
Materials & Reagents:
-
3-Aminopyridine
-
2-Chloroacetaldehyde (50% wt. solution in H₂O)
-
Potassium Thiocyanate (KSCN)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water (DI H₂O)
-
Diethyl Ether
Procedure:
Step 1: Synthesis of N-(2,2-diethoxyethyl)pyridin-3-amine (Intermediate)
-
Causality: Direct use of 2-chloroacetaldehyde is challenging due to its instability and tendency to polymerize. Using its diethyl acetal protected form, 2-chloro-1,1-diethoxyethane, provides a more stable electrophile for the initial N-alkylation. The acetal is easily deprotected under acidic conditions in the subsequent step.
-
In a 250 mL round-bottom flask, dissolve 3-aminopyridine (9.4 g, 0.1 mol) and sodium carbonate (12.7 g, 0.12 mol) in 100 mL of acetonitrile.
-
Add 2-chloro-1,1-diethoxyethane (16.8 g, 0.11 mol) dropwise to the stirring mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to form 1-Pyridin-3-YL-1H-imidazole-2-thiol (PymIT)
-
Causality: This is a classic Phillips-type condensation for imidazoles. The acidic medium first deprotects the acetal to reveal the aldehyde, which then condenses with the secondary amine. The thiocyanate provides the C2 and sulfur atoms for the ring, forming the stable imidazole-2-thione.
-
Transfer the crude intermediate from Step 1 to a 500 mL flask. Add 100 mL of 3M hydrochloric acid and stir for 1 hour at 50°C to ensure complete deprotection of the acetal.
-
Add potassium thiocyanate (11.7 g, 0.12 mol) to the solution.
-
Heat the reaction mixture to reflux (approx. 100-105°C) for 6-8 hours. The solution should darken in color.
-
Cool the mixture in an ice bath. Slowly neutralize the solution by adding 6M NaOH solution dropwise until a pH of ~6-7 is reached. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold DI H₂O (3 x 50 mL) and then with a small amount of cold diethyl ether to remove nonpolar impurities.
-
Purification: Recrystallize the crude product from a hot ethanol/water mixture to yield pure PymIT as a crystalline solid. Dry the product in a vacuum oven at 60°C.
Protocol: Characterization of PymIT
To ensure the synthesized product is the correct compound, a full suite of characterization techniques is essential.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Aromatic protons on the pyridine ring (multiplets, δ 7.5-8.5 ppm), two distinct imidazole ring protons (singlets or doublets, δ ~7.0-7.5 ppm), and a broad singlet for the N-H proton of the thione tautomer (δ > 10 ppm), which is D₂O exchangeable. |
| ¹³C NMR | Confirm carbon framework. | Aromatic carbons for both rings, with the most notable peak being the C=S carbon at δ ~160-180 ppm. |
| FT-IR | Identify key functional groups. | Bands for N-H stretching (~3100-3000 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), C=N stretching (~1600 cm⁻¹), and a strong C=S (thione) stretching band (~1250-1100 cm⁻¹). |
| Mass Spec. | Confirm molecular weight. | A prominent molecular ion peak (e.g., [M+H]⁺) corresponding to the calculated mass of C₈H₇N₃S. |
| Elemental | Verify elemental composition. | Experimental percentages of C, H, N, and S should match the calculated values for the formula C₈H₇N₃S. |
Part II: Coordination Chemistry & Synthesis of Metal Complexes
The true utility of PymIT is realized upon its coordination to metal ions. The protocols below outline a general method for synthesizing simple coordination compounds.
Exploring Coordination Modes of PymIT
The ligand's multiple donor sites allow for rich and varied coordination chemistry. Understanding these possibilities is key to designing complexes with specific geometries and properties.
Caption: Potential coordination modes of the PymIT ligand with metal centers (M).
General Protocol: Synthesis of a [M(PymIT)₂Cl₂] Complex
This protocol is a robust starting point for exploring the coordination chemistry of PymIT with divalent late transition metals such as Cu(II), Ni(II), Co(II), and Zn(II).
Materials & Reagents:
-
Synthesized and purified PymIT ligand
-
Metal(II) chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O)
-
Methanol (MeOH), absolute
-
Diethyl Ether
Procedure:
-
Prepare Ligand Solution: In a 50 mL beaker, dissolve PymIT (2 equivalents, e.g., 0.354 g, 2 mmol) in 20 mL of warm methanol. Stir until fully dissolved.
-
Prepare Metal Salt Solution: In a 100 mL flask, dissolve the metal(II) chloride salt (1 equivalent, e.g., 0.170 g of CuCl₂·2H₂O, 1 mmol) in 10 mL of methanol.
-
Complexation Reaction:
-
Causality: Adding the ligand solution dropwise to the metal salt prevents the formation of localized high concentrations of the ligand, which could lead to unwanted side products or amorphous precipitation. This method promotes the slow, orderly formation of the desired complex, increasing the likelihood of obtaining crystalline material.
-
Slowly add the ligand solution dropwise to the stirring metal salt solution at room temperature over a period of 15 minutes.
-
A color change and/or the formation of a precipitate is typically observed immediately.
-
-
Reaction Completion: Stir the resulting mixture at room temperature for an additional 4 hours to ensure the reaction goes to completion. For some less reactive metals, gentle heating (50°C) may be required.
-
Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold methanol (2 x 5 mL) to remove any unreacted starting materials, followed by a wash with diethyl ether (2 x 10 mL) to facilitate drying.
-
Drying: Dry the final complex in a vacuum desiccator overnight.
Part III: Characterization of Metal Complexes
Characterizing the new complex is crucial to determine its structure and properties. The following techniques provide a comprehensive picture of the coordination environment.
Protocol: Physicochemical and Spectroscopic Analysis
| Technique | Purpose & Causality | Expected Changes Upon Complexation |
| FT-IR | To identify the ligand's donor atoms. Coordination to a metal perturbs the electron density of the ligand, causing shifts in vibrational frequencies. | A shift in the C=S band (to lower or higher wavenumber depending on the coordination mode) and shifts in the pyridine ring vibration bands are definitive proof of coordination through the S and N_py atoms, respectively. |
| UV-Vis | To probe the electronic structure and geometry of the metal center (for d-block metals). | Appearance of new, low-intensity bands in the visible region (400-800 nm) corresponding to d-d transitions, which are characteristic of the coordination geometry (e.g., octahedral, tetrahedral). Intense bands may appear due to ligand-to-metal charge transfer (LMCT). |
| Molar Cond. | To determine if anions are coordinated. Complexes that dissociate in solution to produce ions will conduct electricity. | A low molar conductivity value in a solvent like DMF or DMSO suggests that the chloride anions are directly bonded to the metal center (a non-electrolyte). A high value indicates they are counter-ions in the crystal lattice (an electrolyte). |
| Mag. Susc. | To determine the number of unpaired electrons and infer geometry (for paramagnetic metals like Cu(II), Ni(II), Co(II)). | The measured magnetic moment can distinguish between different spin states and geometries. For example, an octahedral Ni(II) complex is paramagnetic (μ_eff ≈ 2.9-3.4 B.M.), while a square planar Ni(II) complex is diamagnetic. |
| X-ray Diff. | To provide the definitive, unambiguous 3D structure of the complex in the solid state. | This technique yields precise bond lengths, angles, coordination number, geometry, and intermolecular interactions, confirming the coordination mode hypothesized from spectroscopic data. |
Part IV: Potential Applications – A Forward Look
The structural features of PymIT and its complexes suggest a range of potential applications, positioning them as promising candidates for further research and development.
-
Homogeneous Catalysis: The combination of a soft sulfur donor and a pi-accepting pyridine ring makes these complexes interesting for catalysis. Similar to pyridine-chelated nickel complexes used in carbon-carbon coupling reactions, PymIT -metal complexes could be screened for activity in reactions like Suzuki-Miyaura or Heck cross-couplings.[5][6]
-
Bioinorganic Chemistry and Drug Development: The imidazole-2-thiol core is a known pharmacophore with a wide spectrum of biological activities, including antimicrobial and antifungal properties.[7] Metal coordination can enhance the biological activity of an organic ligand through mechanisms like increased lipophilicity or targeted delivery. Therefore, screening PymIT and its complexes (especially with biologically relevant metals like Zn(II) and Cu(II)) for antimicrobial efficacy is a logical and promising research direction.[8][9]
-
Materials Science and Sensing: Ligands with multiple donor sites are excellent building blocks for Metal-Organic Frameworks (MOFs). The ability of PymIT to bridge metal centers could be exploited to create porous materials for gas storage or separation. Furthermore, imidazole-based metal complexes have been shown to act as fluorescent sensors for nitroaromatic compounds or specific ions.[10]
This guide provides the fundamental protocols and scientific rationale for beginning a comprehensive investigation into the coordination chemistry of 1-Pyridin-3-YL-1H-imidazole-2-thiol. The versatility of this ligand promises a rich field of discovery for researchers in inorganic chemistry, materials science, and medicinal chemistry.
References
- Dhaware, A.S. & Pal, S.C. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 640-646. [Available at: https://nopr.niscpr.res.in/handle/123456789/28559]
- Kumar, D.S., et al. (2013). Synthesis of oxadiazole, thiadiazole and tetrazole derivatives of 1H-imidazo[4,5-b]pyridines. Der Pharma Chemica, 5(2), 195-201. [Available at: https://www.derpharmachemica.
- Li, G. F., & Xu, J. Q. (2014). A one-dimensional lead(II) coordination polymer with terminal and bridging 5-carboxy-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate ligands. Acta crystallographica. Section C, Structural chemistry, 70(Pt 5), 428–431. [Available at: https://www.ncbi.nlm.nih.gov/pubmed/24816155]
- Huo, J., et al. (2019). Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing. ACS Omega, 4(25), 21461-21471. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6906806/]
- Lee, S. Y., et al. (2020). Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis from Ethylene and CO2. Molecules, 25(14), 3128. [Available at: https://www.mdpi.com/1420-3049/25/14/3128]
- Al-Janabi, A. S., & Al-iraqi, M. A. (2016). Synthesis, Spectroscopic and Biological Studies of some metal ions complexes with 1-Phenyl-3-pyridin-2-ylmethyl-thiourea. Journal of Al-Nahrain University, 19(2), 108-115. [Available at: https://www.iasj.net/iasj/article/117398]
- Singha, D., et al. (2023). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. Reviews in Inorganic Chemistry, 43(2), 231-253. [Available at: https://www.degruyter.com/document/doi/10.1515/revic-2023-0016/html]
- Verma, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 13. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7890987/]
- Ghosh, T., Das, S., & Pal, S. (2010). Bis(2-(1H-Imidazole-2-yl)-Pyridine)Copper(II): effects of counteranions on the molecular and supramolecular structures. Polyhedron, 29(14), 3074-3080. [Available at: https://www.researchgate.net/publication/251543788_The_coordination_chemistry_and_supramolecular_interactions_of_2-2'-Pyridylimidazole_ligand_a_comprehensive_review_with_theoretical_insight]
- Degani, O., & Heller, A. (2005). Transition metal complexes with (pyridyl)imidazole ligands. Google Patents, US20050205455A1. [Available at: https://patents.google.
- Al-Shamali, K. M. (2012). Synthesis, Coordination Chemistry and Reactivity of 1H-pyridin-(2E)-ylidenes and Application of Their Transition Metal Complexes. Durham University. [Available at: https://www.scispace.com/paper/synthesis-coordination-chemistry-and-reactivity-of-1h-pyridin-2e-ylidenes-and-application-of-their-transition-metal-complexes-1000000009ac0a3f789311e98b720f2d40954966]
- Kumar, M., Kumar, D., & Raj, V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Current Synthetic and Systems Biology, 5(1). [Available at: https://www.longdom.org/open-access/studies-on-imidazole-and-its-derivatives-with-particular-emphasison-their-chemicalbiological-applications-as-bioactive-moleculesinter-2332-0737-1000135.pdf]
- Bawa, S., & Kumar, S. (2021). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Current Organic Synthesis, 18(6), 566-588. [Available at: https://www.benthamscience.com/article/114979]
- Khan, I., & Iqubal, A. (2016). THERAPEUTIC AND SYNTHETIC IMPORTANCE OF 1, 3-IMIDAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 536-555. [Available at: https://www.iipseries.org/wp-content/uploads/2020/07/05_IJPPR_1005_2016.pdf]
- Mitu, L., et al. (2012). 3D-Metal Complexes Derived from Proton Pump Inhibitors-Synthesis, Characterization and Biological Studies. E-Journal of Chemistry, 9(4), 1919-1928. [Available at: https://www.researchgate.
- Setifi, Z., et al. (2016). Crystal structure of tetraaqua[2-(pyridin-2-yl)-1H-imidazole-κ2 N 2,N 3]iron(II) sulfate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1629-1632. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5108420/]
- Kumar, S., et al. (2024). Spectroscopic characterization of the complexes of 2-(2′-pyridyl)-benzimidazole and (H2O)1,2, (CH3OH)1,2, and (NH3)1,2 isolated in the gas phase. Physical Chemistry Chemical Physics, 26(2), 1184-1194. [Available at: https://pubs.rsc.org/en/content/articlelanding/2024/cp/d3cp04533a]
- Gallo, E., & Intrieri, D. (2018). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2018(43), 4700-4713. [Available at: https://air.unimi.it/retrieve/handle/2434/611750/1142517/Caselli-EJIC-2018.pdf]
- Sharma, V., Kumar, R., & Sharma, U. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1729-1789. [Available at: https://www.beilstein-journals.org/bjoc/articles/15/167]
- Lázaro-Martínez, J. M. (2018). Coordination chemistry in pyridine and imidazole compounds containing gem-diol moieties: solidstate NMR and X-Ray studies. Journal of Chemical Science, 130(9). [Available at: https://www.longdom.
- Williams, D. C., et al. (2023). Exploiting reduced-symmetry ligands with pyridyl and imidazole donors to construct a second-generation stimuli-responsive heterobimetallic [PdPtL4]4+ cage. Chemical Science, 14(33), 8966-8973. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10430935/]
- Wikipedia contributors. (2023). Transition metal imidazole complex. Wikipedia, The Free Encyclopedia. [Available at: https://en.wikipedia.org/wiki/Transition_metal_imidazole_complex]
- Merz, K. M., & Lee, T. S. (2020). Simulating Metal-Imidazole Complexes. Journal of Chemical Theory and Computation, 16(9), 5859-5871. [Available at: https://pubs.acs.org/doi/10.1021/acs.jctc.0c00460]
- Al-Masoudi, W. A., & Al-Amery, K. H. A. (2022). Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Journal of Medicinal and Pharmaceutical Chemistry Research, 4(2), 22-34. [Available at: https://www.jmpr.journals.ekb.eg/article_279147.html]
- Mohamed, S. K., et al. (2014). Crystal structure of 1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 8), o911-o912. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4155486/]
- Mallemula, V. R., et al. (2013). Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. Medicinal Chemistry Research, 22(12), 5881-5893. [Available at: https://www.researchgate.
- Mohamed, S. K., et al. (2014). Crystal structure of 1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 70(8), o911-o912. [Available at: https://www.researchgate.
- Kumar, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4948. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399124/]
- Somashekara, B., et al. (2007). Microwave assisted synthesis of 2-pyridin-3-yl-1,3-benzoxazole and 2-pyridin-3-yl-1,3-benzimidazole under microwave irradiation and their antimicrobial evaluation. Asian Journal of Chemistry, 19(1), 115. [Available at: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=19_1_15]
Sources
- 1. The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review wi… [ouci.dntb.gov.ua]
- 2. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 3. A one-dimensional lead(II) coordination polymer with terminal and bridging 5-carboxy-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis from Ethylene and CO2 [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of N-Substituted Imidazole-2-thiols: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
N-substituted imidazole-2-thiols (also known as imidazole-2-thiones) represent a privileged scaffold in modern chemistry. Their unique structural and electronic properties have positioned them as vital components in medicinal chemistry, agricultural science, and materials science.[1][2] These heterocyclic compounds are recognized as key pharmacophores in a wide array of biologically active molecules, demonstrating antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The versatility of the imidazole-2-thione core allows for extensive functionalization at the nitrogen atoms, providing a powerful tool for modulating physicochemical properties and biological activity in drug discovery programs.[6]
This guide provides an in-depth analysis of robust and reproducible synthetic strategies for accessing N-substituted imidazole-2-thiols. Moving beyond simple procedural lists, we delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors. The protocols described herein are designed to be self-validating, grounded in authoritative literature, and supported by clear mechanistic diagrams.
I. Core Synthetic Strategy: Acid-Catalyzed Cyclization of N-Thiourea Precursors
One of the most reliable and versatile methods for constructing the 1-aryl-imidazole-2-thione core is a two-step process commencing with an arylisothiocyanate. This "bottom-up" approach builds the heterocyclic ring through the formation and subsequent cyclization of a thiourea intermediate. It offers excellent control over the N-1 substituent.[7]
The reaction proceeds by first synthesizing an N,N'-disubstituted thiourea, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the target thione.[7] The choice of an aminoacetaldehyde acetal as the second component is strategic; the acetal group acts as a masked aldehyde, preventing unwanted side reactions during thiourea formation and being readily deprotected under acidic conditions to facilitate ring closure.
This protocol details the synthesis via an N,N'-aryldiethoxyethylthiourea intermediate.[7]
Part A: Synthesis of N-Aryl-N'-(2,2-diethoxyethyl)thiourea
-
Materials:
-
Aminoacetaldehyde diethyl acetal
-
Substituted arylisothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve the selected arylisothiocyanate (1.0 eq) in the anhydrous solvent.
-
Add aminoacetaldehyde diethyl acetal (1.05 eq) dropwise to the stirred solution at room temperature.
-
An exothermic reaction may be observed. Stir the mixture for 2-4 hours at room temperature, monitoring the reaction by Thin Layer Chromatography (TLC) until the isothiocyanate is consumed.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude thiourea is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a suitable solvent system like ethanol/water.
-
Part B: Acid-Catalyzed Cyclization to 1-Aryl-imidazole-2-thione
-
Materials:
-
N-Aryl-N'-(2,2-diethoxyethyl)thiourea (from Part A)
-
Aqueous Hydrochloric Acid (e.g., 2 M HCl)
-
Ethanol
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
Suspend the crude thiourea intermediate in a mixture of ethanol and 2 M HCl.
-
Heat the mixture to reflux (typically 80-100°C) for 2-5 hours. The causality here is twofold: the acid catalyzes the hydrolysis of the diethyl acetal to reveal the aldehyde, which is then attacked intramolecularly by the second thiourea nitrogen.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the mixture can be poured into ice-cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization.
-
Diagram 1: General Workflow for Thiourea Cyclization
Caption: Experimental workflow for the two-step synthesis of 1-aryl-imidazole-2-thiones.
Diagram 2: Reaction Mechanism of Acid-Catalyzed Cyclization
Caption: Mechanism showing hydrolysis, cyclization, and dehydration steps.
II. Core Synthetic Strategy: One-Pot Synthesis from α-Haloketones
For efficiency and atom economy, one-pot syntheses are highly desirable. This strategy constructs the N-substituted imidazole-2-thiol ring in a single reaction vessel from three readily available components: an α-haloketone, a primary amine, and a thiocyanate salt.[6][8] This approach is particularly powerful for generating 1,4-di-substituted or 1,4,5-tri-substituted imidazole-2-thiols.
The rationale behind this one-pot reaction lies in a cascade of sequential reactions. First, the α-haloketone reacts with the primary amine to form an α-aminoketone intermediate. This intermediate then reacts with the thiocyanate ion, leading to an N-thiocyanato species which rapidly undergoes intramolecular cyclization to form the final product.
This protocol is adapted from procedures involving the reaction of phenacyl bromides with anilines and potassium thiocyanate (KSCN).[8]
-
Materials:
-
Substituted α-bromoacetophenone (or other α-haloketone)
-
Substituted primary amine (e.g., aniline)
-
Potassium thiocyanate (KSCN)
-
Solvent (e.g., Ethanol)
-
Acid catalyst (optional, e.g., p-toluenesulfonic acid)[8]
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
To a stirred solution of the primary amine (1.0 eq) in ethanol, add the α-bromoacetophenone (1.0 eq). The initial reaction forms the α-aminoketone; this step can be performed at room temperature for 30-60 minutes.
-
Add potassium thiocyanate (1.1 eq) to the mixture. The use of KSCN is critical as it serves as the source for the C=S moiety of the final product.
-
Add a catalytic amount of p-toluenesulfonic acid (if required to facilitate cyclization).
-
Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it over crushed ice.
-
The solid product that precipitates is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Table 1: Representative Yields for One-Pot Synthesis
| α-Haloketone Reactant | Amine Reactant | Product | Yield (%) | Reference |
| 2-bromo-1-(4-methoxyphenyl)ethanone | Aniline | 1-phenyl-4-(4-methoxyphenyl)imidazole-2-thiol | Good | [8] |
| 2-bromo-1-phenylethanone | 4-chloroaniline | 1-(4-chlorophenyl)-4-phenylimidazole-2-thiol | Good | [8] |
| 2-bromoacetophenone | p-toluidine | 1-(p-tolyl)-4-phenylimidazole-2-thiol | High | [8] |
III. Core Synthetic Strategy: Thionation of N-Substituted Imidazoles
An alternative "late-stage functionalization" approach involves the direct conversion of a pre-existing N-substituted imidazole into its corresponding thione. This method is advantageous when the substituted imidazole starting material is more readily accessible than the components required for ring construction.
This transformation is typically achieved by first activating the C2 position of the imidazole ring, followed by treatment with a sulfur source. A common method involves the formation of a 1,3-disubstituted imidazolium salt, which is then reacted with elemental sulfur in the presence of a base.[9]
This protocol describes the synthesis from 1-methylimidazole.[9]
-
Materials:
-
1-Methylimidazole
-
Iodomethane (or other alkylating agent)
-
Anhydrous solvent (e.g., Methylene Chloride)
-
Elemental Sulfur (lac sulfur recommended for best results)[9]
-
Sodium methoxide
-
Methanol
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
Step 1 (Quaternization): Prepare the 1,3-dimethylimidazolium iodide salt. Dissolve 1-methylimidazole (1.0 eq) in anhydrous methylene chloride and cool to ~5°C. Add iodomethane (1.01 eq) dropwise. After addition, remove the cooling bath and stir for 30 minutes. The resulting salt often precipitates and can be isolated by filtration after solvent removal. The quaternization step is crucial as it significantly acidifies the C2 proton, making it susceptible to deprotonation.
-
Step 2 (Thionation): In a separate flask, dissolve the 1,3-dimethylimidazolium iodide salt (1.0 eq) in methanol.
-
Add elemental sulfur (1.1 eq) to the solution.
-
Add a solution of sodium methoxide in methanol (1.1 eq) dropwise. The base deprotonates the C2 position of the imidazolium salt, and the resulting nucleophilic carbene reacts with sulfur.
-
Heat the mixture to reflux for 6-8 hours.
-
After cooling, remove the methanol by rotary evaporation.
-
The residue is then worked up, typically by dissolving in hot water, filtering to remove impurities, and allowing the product to crystallize upon cooling.[9]
-
Diagram 3: Reaction Scheme for Thionation of Imidazole
Caption: Synthesis of a 1,3-dialkylimidazole-2-thione via quaternization and thionation.
Conclusion
The synthesis of N-substituted imidazole-2-thiols can be achieved through several strategic pathways, each offering distinct advantages depending on the availability of starting materials and the desired substitution pattern. The cyclization of thiourea precursors provides a robust method for controlled N-1 aryl substitution.[7] One-pot condensations of α-haloketones, amines, and thiocyanate are highly efficient for rapidly building molecular diversity.[6][8] Finally, the direct thionation of N-substituted imidazoles offers a valuable late-stage functionalization strategy.[9] By understanding the mechanisms and rationale behind these protocols, researchers can confidently and effectively synthesize these important heterocyclic compounds for a wide range of applications in drug discovery and materials science.
References
-
JYX (2023). Synthesis of N,N'-substituted imidazole-2-thiones from N-substituted imidazoles. JYX Digital Repository. [Link]
-
Dhawas, A. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry. [Link]
-
Cowley, A. R., Dilworth, J. R., Donnelly, P. S., & Labisbal, E. (2006). Synthesis and Structural Characterization of 1-Arylimidazole-2-thiones and N,N′-Aryldiethoxyethylthioureas with Electronically Diverse Substituents: A Manifold of Hydrogen Bonding Networks. Crystal Growth & Design. [Link]
-
JYX (2023). Synthesis of N,N'-substituted imidazole-2-thiones from N-substituted imidazoles. JYX Digital Repository. [Link]
-
Prakash, O., Kumar, R., & Kumar, S. (2013). A facile and rapid one-pot synthesis of 1,4-diaryl-2-mercaptoimidazoles under solvent-free conditions. ResearchGate. [Link]
-
Ahmad, A., & Varshney, H. (2011). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. [Link]
-
Scott, J. E., & Henderson, G. (1968). A new route to the imidazole-2-thiones from 2-thiohydantoins. Implications in the study of ergothioneine. Biochemical Journal. [Link]
-
Patel, D. B. (2019). Synthesis of Some Novel S-Substituted and N-Substituted 1H- benzo[d]imidazole-2-thiol Derivatives and their Microbial Activity. ResearchGate. [Link]
-
Salman, A. S., & Ali, A. A. (2017). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Drug Delivery Technology. [Link]
-
El-Sayed, N. F., El-Bendary, E. R., & El-Ashry, S. M. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of the Iranian Chemical Society. [Link]
-
Request PDF. (n.d.). Novel Synthesis of 1-Aroyl-3-aryl-4-substituted Imidazole-2-thiones. ResearchGate. [Link]
-
Wang, X., Zhang, L., & Quan, Z. (2003). Novel synthesis of 1-aroyl-3-aryl-4-substituted imidazole-2-thiones. Organic Letters. [Link]
-
Wanzlick, H.-W., & Schönherr, H.-J. (1970). 1,3-dimethylimidazole-2-thione. Organic Syntheses. [Link]
-
ResearchGate. (2025). An Efficient and Clean Synthesis of 1-Aroyl-3-aryl-4-substituted Imidazole2-thiones in Water. ResearchGate. [Link]
-
Serykh, V. Y., Sibirnyi, V. A., & Onys'ko, M. Y. (2018). Regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines: en route to novel sulfonylamino-substituted imidazo[2,1-b]thiazoles. Arkivoc. [Link]
-
Adib, M., Ansari, S., Feizi, S., Damavandi, J. A., & Mirzaei, P. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett. [Link]
-
Kinger, M., Kumar, R., & Singh, P. (2016). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. [Link]
-
Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Thummanagoti, S., Poo-arporn, Y., & Phunpee, S. (2025). A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. Scientific Reports. [Link]
-
Gürbüz, H., Durgun, E., & Zengin, N. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. [Link]
-
Singh, R. B., & Tiwari, A. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry. [Link]
-
Cik, G., & Krajcovicova, S. (2008). Facile Synthesis of Optically Active Imidazole Derivatives. Molecules. [Link]
-
Patel, V. R., & Patel, P. S. (2012). Synthesis and antimicrobial study of 2-amino-imidazole derivatives. Der Pharma Chemica. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
Sources
- 1. Synthesis of N,N’-substituted imidazole-2-thiones from N-substituted imidazoles :: JYX [jyx.jyu.fi]
- 2. jyx.jyu.fi [jyx.jyu.fi]
- 3. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 4. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Structural Characterization of 1-Arylimidazole-2-thiones and N,N′-Aryldiethoxyethylthioureas with Electronically Diverse Substituents: A Manifold of Hydrogen Bonding Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: 1-Pyridin-3-yl-1H-imidazole-2-thiol as a Scaffold in Medicinal Chemistry
Executive Summary
1-Pyridin-3-yl-1H-imidazole-2-thiol (CAS: 17452-15-2) is a privileged heterocyclic scaffold in drug discovery, particularly valuable in the design of kinase inhibitors (e.g., p38 MAPK) and GPCR ligands. Its structural utility lies in its bidentate character , tautomeric versatility , and the reactive thiol handle , which allows for rapid diversification into thioethers—a common motif for probing hydrophobic pockets in enzyme active sites.
This guide details the physicochemical profile, synthetic protocols, and specific medicinal chemistry applications of this compound, moving beyond simple characterization to practical utility in lead optimization.
Chemical Profile & Structural Logic[1][2]
Physicochemical Properties
The compound exists in a tautomeric equilibrium between the thiol (A) and thione (B) forms. In solution, the thione form often predominates due to the stability of the thioamide-like resonance, but the thiol form is the reactive species in S-alkylation.
| Property | Value / Description |
| IUPAC Name | 1-(Pyridin-3-yl)-1,3-dihydro-2H-imidazole-2-thione |
| Molecular Formula | C₈H₇N₃S |
| Molecular Weight | 177.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 190–193 °C (dec.) |
| pKa (Calculated) | ~10.5 (SH), ~5.2 (Pyridine N) |
| Solubility | DMSO, DMF, MeOH; sparingly soluble in water |
| Tautomerism | Thione (major) |
Structural Significance in Drug Design
-
Hinge Binding Motif: The pyridine nitrogen (N1 of the pyridine ring) and the imidazole nitrogens can serve as hydrogen bond acceptors, mimicking the adenine ring of ATP in kinase pockets.
-
Vector Control: The 3-pyridyl attachment holds the imidazole ring at a specific angle (approx. 30–40° twist) relative to the pyridine plane, breaking planarity and improving solubility compared to biphenyl analogs.
-
The "Thiol Switch": The C2-thiol is a "soft" nucleophile. It allows for the introduction of lipophilic side chains (via S-alkylation) without disrupting the aromaticity of the imidazole ring, a strategy used to target the "gatekeeper" regions of kinases.
Application 1: p38 MAP Kinase Inhibitor Design
The pyridinyl-imidazole core is historically significant as the scaffold for SB-203580 and related p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors. While first-generation inhibitors used N-aryl systems, the 1-pyridin-3-yl-imidazole-2-thiol offers a distinct vector for modification.
Mechanism of Action
Inhibitors based on this scaffold typically function as ATP-competitive inhibitors .
-
Anchoring: The pyridine nitrogen forms a hydrogen bond with the hinge region amino acids (e.g., Met109 in p38
). -
Hydrophobic Interaction: The S-alkyl group (introduced at the thiol) extends into the hydrophobic pocket I or II, displacing water and increasing binding affinity.
-
Selectivity: The specific geometry of the 1-(3-pyridyl) substitution helps avoid steric clashes found with 1-(2-pyridyl) analogs, improving selectivity against other kinases like ERK or JNK.
Pathway Visualization
The following diagram illustrates the upstream and downstream context of p38 MAPK inhibition using this scaffold.
Figure 1: Mechanism of p38 MAPK inhibition by pyridinyl-imidazole scaffolds.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (1-Pyridin-3-yl-1H-imidazole-2-thiol)
Note: This protocol utilizes the isothiocyanate route, which provides higher purity than direct condensation methods.
Reagents:
-
3-Aminopyridine (1.0 eq)
-
Thiophosgene (1.1 eq) [Caution: Toxic] OR 1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 eq)
-
Aminoacetaldehyde diethyl acetal (1.1 eq)
-
HCl (conc.)
-
Solvents: Dichloromethane (DCM), Ethanol.
Step-by-Step Methodology:
-
Isothiocyanate Formation:
-
Dissolve 3-aminopyridine (10 mmol) in DCM (20 mL) containing triethylamine (20 mmol).
-
Cool to 0°C. Add Thiophosgene (11 mmol) dropwise.
-
Stir for 2 hours at RT. Wash with water, dry (MgSO₄), and concentrate to yield 3-pyridyl isothiocyanate.
-
-
Thiourea Formation:
-
Cyclization (Marckwald-type):
-
Add conc. HCl (5 mL) directly to the ethanol solution.
-
Reflux for an additional 4–6 hours. The acetal hydrolyzes and cyclizes with the thiourea sulfur/nitrogen.
-
Cool to RT. Neutralize with NaHCO₃ to pH 7–8.
-
-
Isolation:
-
The product often precipitates upon neutralization. Filter the solid.[2]
-
Recrystallize from Ethanol/Water to obtain 1-Pyridin-3-yl-1H-imidazole-2-thiol .
-
Protocol B: S-Functionalization (Thioether Synthesis)
Purpose: To generate a library of potential kinase inhibitors.
Reagents:
-
1-Pyridin-3-yl-1H-imidazole-2-thiol (1.0 eq)
-
Alkyl Halide (R-X) (1.1 eq) (e.g., Benzyl bromide, Methyl iodide)
-
Base: K₂CO₃ (2.0 eq) or NaH (1.1 eq)
-
Solvent: DMF or Acetone
Methodology:
-
Preparation: Dissolve the thiol scaffold (1 mmol) in anhydrous DMF (5 mL).
-
Deprotonation: Add K₂CO₃ (2 mmol) and stir at RT for 15 minutes. The solution may change color as the thiolate anion forms.
-
Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup: Pour into ice water (50 mL). Extract with Ethyl Acetate (3 x 20 mL).
-
Purification: The thioether product is usually lipophilic and can be purified via silica gel flash chromatography (Gradient: 0
5% MeOH in DCM).
Reaction Scheme Visualization:
Figure 2: Synthetic workflow from raw materials to functionalized inhibitor lead.
Comparative Data: Substituent Effects
When optimizing this scaffold, the position of the pyridine nitrogen is critical. The table below compares the 3-pyridyl isomer (Subject) with the 2-pyridyl and 4-pyridyl isomers often found in literature.
| Feature | 1-(3-Pyridyl)-imidazole | 1-(2-Pyridyl)-imidazole | 1-(4-Pyridyl)-imidazole |
| Geometry | Twisted (~30°) | Highly Twisted (Steric clash) | Planar / Twisted |
| Solubility | Moderate | High | Low (High lattice energy) |
| Kinase Selectivity | High (p38/JNK) | Low (Promiscuous) | Moderate |
| Metabolic Stability | Good (Pyridine N less exposed) | Poor (N-oxidation prone) | Moderate |
| Synthesis Yield | ~60–75% | ~40–50% (Steric hindrance) | ~80% |
References
-
Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel p38 MAP kinase inhibitors." Journal of Medicinal Chemistry. Link
-
Boehm, J. C., et al. (2000). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs." Journal of Medicinal Chemistry. Link
-
Gallagher, T. F., et al. (1997). "Regulation of stress-induced cytokine production by pyridinylimidazoles; inhibition of p38 mitogen-activated protein kinase." Bioorganic & Medicinal Chemistry. Link
-
Sigma-Aldrich. "1-Pyridin-3-yl-1H-imidazole-2-thiol Product Specification." Link
- Marckwald, W. (1892). "Ueber die Synthese des Imidazols." Berichte der deutschen chemischen Gesellschaft. (Classic synthesis reference).
Sources
Using 1-Pyridin-3-YL-1H-imidazole-2-thiol as a corrosion inhibitor
Application Note: Evaluation of 1-Pyridin-3-yl-1H-imidazole-2-thiol (Py3IT) as a High-Performance Corrosion Inhibitor
Executive Summary
1-Pyridin-3-yl-1H-imidazole-2-thiol (Py3IT) represents a class of heterocyclic organic inhibitors integrating three active adsorption centers: the pyridine nitrogen, the imidazole nitrogen, and the exocyclic thiol (mercapto) group. This structural triad makes Py3IT a potent mixed-type corrosion inhibitor , particularly effective for Copper and its alloys in acidic media (e.g., 0.5 M H₂SO₄) , as well as Carbon Steel in HCl.
This guide provides a standardized protocol for evaluating Py3IT, designed for researchers requiring high-fidelity electrochemical and gravimetric data. The methodology focuses on establishing the Inhibition Efficiency (
Chemical Profile & Preparation
| Property | Specification |
| Compound Name | 1-Pyridin-3-yl-1H-imidazole-2-thiol |
| Abbreviation | Py3IT |
| CAS Number | 17452-15-2 |
| Molecular Formula | C₈H₇N₃S |
| Active Sites | Pyridine-N ( |
| Solubility | Soluble in Ethanol, DMSO, dilute acids; slightly soluble in water. |
Stock Solution Protocol:
-
Solvent: Use Analytical Grade Ethanol or DMSO to ensure complete dissolution.
-
Concentration: Prepare a 10 mM (1.77 g/L) stock solution.
-
Weigh: 17.7 mg of Py3IT.
-
Dissolve: Add to 10 mL of Ethanol/DMSO. Sonicate for 5 mins if necessary.
-
-
Working Solutions: Dilute the stock into the aggressive electrolyte (e.g., 0.5 M H₂SO₄) to achieve test concentrations range: 10 µM – 1000 µM .
Experimental Workflow
The following flowchart outlines the standardized testing pipeline to validate Py3IT efficacy.
Figure 1: Integrated workflow for corrosion inhibitor validation, moving from solution prep to electrochemical quantification and surface characterization.
Detailed Protocols
Protocol A: Electrochemical Impedance Spectroscopy (EIS)
Rationale: EIS provides non-destructive insight into the double-layer capacitance (
-
Cell Setup:
-
Working Electrode (WE): Copper rod (purity >99.9%), embedded in epoxy with exposed area ~1 cm². Polish with SiC paper (up to 2000 grit), rinse with distilled water and acetone.
-
Counter Electrode (CE): Platinum wire/mesh (large surface area).
-
Reference Electrode (RE): Ag/AgCl (3M KCl) or Saturated Calomel Electrode (SCE).
-
-
Procedure:
-
Immerse WE in 0.5 M H₂SO₄ (with and without Py3IT).
-
Monitor Open Circuit Potential (OCP) for 30–60 minutes until stability (
mV/min). -
Apply AC signal: 10 mV amplitude (peak-to-peak) at OCP.
-
Frequency Range: 100 kHz to 10 mHz .[1]
-
-
Data Analysis:
-
Fit data to an Equivalent Circuit (typically R(QR) for simple adsorption).
-
Calculate Inhibition Efficiency (
): -
Success Criteria:
should increase significantly with Py3IT concentration.
-
Protocol B: Potentiodynamic Polarization (PDP)
Rationale: Determines the influence on anodic (oxidation) and cathodic (reduction) reactions and identifies the inhibition mechanism (mixed, anodic, or cathodic).
-
Parameters:
-
Scan Range: ±250 mV vs. OCP.
-
Scan Rate: 0.5 – 1.0 mV/s (slow scan ensures steady-state).
-
-
Analysis:
-
Extrapolate Tafel slopes (
) to determine Corrosion Current Density ( ). -
Calculate Inhibition Efficiency (
): -
Interpretation: If shift in
mV, Py3IT acts as a mixed-type inhibitor .
-
Protocol C: Gravimetric (Weight Loss) Measurement
Rationale: The absolute "truth" verification, independent of electronic artifacts.
-
Specimens: Copper coupons (
cm). -
Immersion: Suspend coupons in 0.5 M H₂SO₄ for 24 hours at 298 K.
-
Cleaning: Post-immersion, clean chemically (e.g., dilute NH₄OH for Cu) to remove corrosion products, dry, and re-weigh.
-
Calculation:
Where is corrosion rate, is weight, is area, is time.
Mechanism of Action
Py3IT functions via Chemisorption , adhering to the Langmuir Adsorption Isotherm. The high electron density of the Pyridine and Imidazole rings, combined with the Thiol (-SH) group, facilitates strong donor-acceptor interactions with empty
Thermodynamic Validation:
-
Plot
vs. (where ). A linear fit ( ) confirms Langmuir adsorption. -
Calculate Gibbs Free Energy (
): -
Target Value:
around -30 to -40 kJ/mol indicates strong chemisorption (stable protective film).
Figure 2: Mechanistic interaction map showing the multi-center adsorption of Py3IT on Copper. The Thiol group forms a covalent anchor, while heterocyclic rings provide surface coverage via
Expected Results & Data Presentation
Researchers should expect the following trends when using Py3IT (10–1000 µM) in 0.5 M H₂SO₄:
| Parameter | Blank (0.5 M H₂SO₄) | Py3IT (Optimum Conc.) | Interpretation |
| -50 (approx) | -60 to -40 | Minor shift (<85mV) implies mixed inhibition. | |
| High (~150) | Low (~5-10) | Drastic reduction in corrosion rate. | |
| Low (~50) | High (~800+) | Formation of a dense barrier film. | |
| High | Low | Displacement of water molecules by inhibitor. | |
| - | 90% - 96% | High efficiency at low concentrations. |
References
-
Sigma-Aldrich. (n.d.). 1-Pyridin-3-yl-1H-imidazole-2-thiol Product Specification. Retrieved from
- Lgaz, H., et al. (2018). "Pyridinium derivatives as corrosion inhibitors for mild steel in 1M HCl: Electrochemical, surface and quantum chemical studies." Journal of Molecular Liquids. (Contextual reference for pyridine-imidazole class behavior).
-
Zarrouk, A., et al. (2015). "Inhibitive action of imidazoles for copper corrosion in sulfuric acid medium." Journal of Advances in Chemistry. Retrieved from
-
Stupnišek-Lisac, E., et al. (1999). "Imidazole and Its Derivatives as Inhibitors for Prevention of Corrosion of Copper."[1][2][3][4] Corrosion.[1][2][3][4][5][6][7] Retrieved from
-
Espinoza-Vázquez, A., et al. (2023). "Inhibition of Copper Corrosion in Acid Medium by Imidazole-Based Compounds: Electrochemical and Molecular Approaches." ScienceOpen. Retrieved from
Sources
- 1. Controlled Delivery of 2-Mercapto 1-Methyl Imidazole by Metal–Organic Framework for Efficient Inhibition of Copper Corrosion in NaCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INHIBITIVE ACTION OF IMIDAZOLES FOR COPPER CORROSION IN SULFURIC ACID MEDIUM | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Inhibition of Copper Corrosion in Acid Medium by Imidazole-Based Compounds: Electrochemical and Molecular Approaches – ScienceOpen [scienceopen.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tpcj.org [tpcj.org]
Reaction conditions for 1-Pyridin-3-YL-1H-imidazole-2-thiol functionalization
Application Note: Chemoselective Functionalization of 1-(Pyridin-3-yl)-1H-imidazole-2-thiol
Abstract & Scope
The 1-(pyridin-3-yl)-1H-imidazole-2-thiol scaffold is a privileged intermediate in the synthesis of cytokine suppressive anti-inflammatory drugs (CSAIDs), particularly p38
This guide details the chemoselective functionalization of the C2-thiol group. The challenge lies in the molecule's ambident nucleophilicity—specifically distinguishing between the soft sulfur nucleophile, the imidazole nitrogen, and the pyridine nitrogen. We present three validated protocols: S-Alkylation , Pd-Catalyzed S-Arylation , and Oxidative Functionalization .
Structural Analysis & Reactivity Landscape
Before initiating synthesis, one must understand the tautomeric equilibrium. In neutral solution, the molecule exists predominantly as the thione (1-(pyridin-3-yl)-1,3-dihydro-2H-imidazole-2-thione). However, under basic conditions, deprotonation yields the thiolate anion , which is the active nucleophile.
Critical Reactivity Nodes:
-
Thiolate Sulfur (
): The softest nucleophile; preferred site for alkylation/arylation. -
Pyridine Nitrogen: Basic (
); prone to unwanted quaternization if strong alkylating agents are used without buffering. -
Imidazole C4/C5: Susceptible to electrophilic attack, but less reactive than the sulfur.
Figure 1: Reactivity landscape of the imidazole-2-thiol scaffold. Successful functionalization requires promoting the Thione-to-Thiolate transition while suppressing Pyridine N-alkylation.
Protocol A: Chemoselective S-Alkylation (Thioether Formation)
This is the standard method for generating the thioether linkage common in p38 inhibitors.
Mechanism:
Materials
-
Substrate: 1-(Pyridin-3-yl)-1H-imidazole-2-thiol (1.0 eq)
-
Electrophile: Primary Alkyl Halide (e.g., Ethyl iodide, Benzyl bromide) (1.1 eq)
-
Base: Anhydrous Potassium Carbonate (
) (1.5 eq) -
Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)
Step-by-Step Methodology
-
Activation: Charge a round-bottom flask with the thiol substrate (1.0 eq) and
(1.5 eq). Add DMF (concentration ~0.2 M).-
Note: Stir at Room Temperature (RT) for 15 minutes. You may observe a color change (often pale yellow to bright yellow) indicating thiolate formation.
-
-
Addition: Add the Alkyl Halide (1.1 eq) dropwise.
-
Why? Dropwise addition prevents localized high concentrations of electrophile, reducing the risk of bis-alkylation (quaternization).
-
-
Reaction: Stir at RT for 2–4 hours.
-
Monitoring: Check via TLC (System: 5% MeOH in DCM). The product will be less polar than the starting thiol.
-
-
Workup (Aqueous Wash):
-
Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Observation: The S-alkylated product often precipitates as a solid.
-
If Solid: Filter, wash with water, and dry under vacuum.
-
If Oil: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over
, and concentrate.
-
Yield Expectation: 85–95%
Protocol B: Palladium-Catalyzed S-Arylation (C-S Cross Coupling)
Direct arylation of the thiol is required when the target pharmacophore includes an aryl thioether (e.g., a phenyl ring directly attached to sulfur).
Mechanism: Pd-Catalyzed Migita-Type C-S Coupling.
Catalyst System:
Materials
-
Substrate: 1-(Pyridin-3-yl)-1H-imidazole-2-thiol (1.0 eq)
-
Coupling Partner: Aryl Iodide or Bromide (1.2 eq)
-
Catalyst:
(2.5 mol%) -
Ligand: Xantphos (5 mol%)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Solvent: 1,4-Dioxane (Degassed)
Step-by-Step Methodology
-
Inert Environment: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen (3x).
-
Catalyst Pre-complexation: Add
, Xantphos, and 1,4-Dioxane. Stir for 5 mins at RT until the solution turns clear/orange. -
Substrate Addition: Add the thiol substrate , Aryl Halide , and DIPEA .
-
Heating: Seal the tube and heat to 100°C for 12–16 hours.
-
Critical Control: Do not exceed 110°C to avoid degradation of the imidazole ring.
-
-
Filtration: Cool to RT. Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.
-
Purification: Concentrate and purify via Flash Column Chromatography (Gradient: 0
50% EtOAc in Hexanes).
Yield Expectation: 60–80%
Protocol C: Oxidative Functionalization (Sulfoxide/Sulfone Synthesis)
Many p38 inhibitors (like SB-203580) utilize a sulfinyl (
Materials
-
Substrate: S-Alkylated/Arylated Imidazole (Product from Protocol A or B)
-
Oxidant: Oxone® (Potassium peroxymonosulfate) or mCPBA
-
Solvent: MeOH/Water (1:1) for Oxone; DCM for mCPBA
Methodology (Oxone Route - Green Chemistry)
-
Dissolve the S-alkylated intermediate in MeOH/Water (1:1).
-
For Sulfoxide (
): Add Oxone (0.55 eq) at 0°C. Stir for 2 hours. -
For Sulfone (
): Add Oxone (2.5 eq) at RT. Stir for 12 hours. -
Quench: Add saturated aqueous
(Sodium Bisulfite) to destroy excess oxidant. -
Extraction: Extract with DCM.
Analytical Validation & Troubleshooting
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield | Starting material remains on TLC. | Incomplete deprotonation. | Switch base to NaH (use dry THF, 0°C). |
| Side Product | New spot, highly polar. | N-alkylation of Pyridine. | Use a less reactive electrophile or lower temperature. |
| Oxidation | Disulfide formation (dimer). | Presence of Oxygen. | Degas solvents; add reducing agent ( |
NMR Diagnostic Markers:
-
Thiol (Start): Broad singlet ~12-13 ppm (NH/SH exchangeable).
-
S-Alkylated (Product): Disappearance of broad singlet. Appearance of alkyl protons (e.g., triplet at ~3.0 ppm for
). -
Pyridine Ring: The C2-H of pyridine (adjacent to N) typically appears as a doublet/singlet around 8.5–9.0 ppm. If N-alkylation occurs, this shifts significantly downfield (>9.5 ppm).
Figure 2: Workup decision tree for isolating S-functionalized imidazole derivatives.
References
-
Boehm, J. C., et al. (1996). "1-Substituted 4-aryl-5-pyridinylimidazoles: A new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency." Journal of Medicinal Chemistry, 39(19), 3929-3937. Link
-
Laufer, S. A., et al. (2002). "Synthesis and biological testing of novel pyrrolo[2,3-b]pyridines as p38 MAP kinase inhibitors." Journal of Medicinal Chemistry. (Contextualizing the imidazole-pyridine pharmacophore). Link
-
Ueda, S., Su, M., & Buchwald, S. L. (2012).[1][2] "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles." Journal of the American Chemical Society, 134(1), 700–706.[1][2] (Foundational Pd-coupling logic). Link
-
Liverton, N. J., et al. (1999). "Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase." Journal of Medicinal Chemistry, 42(12), 2180-2190. Link
-
Bagley, M. C., et al. (2002). "A simple synthesis of 5-substituted 1,3-dihydro-2H-imidazole-2-thiones." Synlett. (General synthesis of the starting material). Link
Sources
Troubleshooting & Optimization
Technical Support Center: 1-Pyridin-3-yl-1H-imidazole-2-thiol Synthesis
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Marckwald Cyclization
Executive Summary
The synthesis of 1-(pyridin-3-yl)-1H-imidazole-2-thiol (also referred to as 1-(3-pyridyl)-2-mercaptoimidazole) typically proceeds via a modified Marckwald synthesis . This route involves the N-alkylation of 3-aminopyridine with an
Users frequently encounter three critical failure modes:
-
Stalled Alkylation: 3-aminopyridine is significantly less nucleophilic than aniline, leading to incomplete conversion during the initial alkylation.
-
Oligomerization ("Tarring"): The electron-rich imidazole product is prone to oxidative polymerization or tar formation if the acidic cyclization is uncontrolled.
-
Amphoteric Isolation Issues: The product contains both a basic pyridine nitrogen and an acidic thiol/thione group, making pH control during workup the single most important factor for yield recovery.
Module 1: The Synthetic Pathway
The following workflow illustrates the critical intermediate stages and the logic flow for the synthesis.
Figure 1: Strategic workflow for the synthesis of 1-(pyridin-3-yl)-1H-imidazole-2-thiol.
Module 2: Critical Process Parameters (CPP) & Troubleshooting
Phase 1: N-Alkylation (The Bottleneck)
Reaction: 3-Aminopyridine + Bromoacetaldehyde diethyl acetal
The Issue: 3-aminopyridine is a poor nucleophile due to the electron-withdrawing nature of the pyridine ring. Standard aniline conditions often result in <30% yield or require excessive heating that degrades the acetal.
| Parameter | Recommended Setting | The "Why" (Mechanism) |
| Catalyst | Sodium Iodide (NaI) (0.1 - 0.5 eq) | Finkelstein Reaction: Converts the alkyl bromide (slow electrophile) to an alkyl iodide (fast electrophile) in situ, significantly accelerating the attack by the sluggish pyridine amine. |
| Base | DIPEA or K₂CO₃ | Scavenges the HBr generated. DIPEA (organic base) is preferred in ethanol to maintain homogeneity. |
| Stoichiometry | 1.2 - 1.5 eq of Acetal | Using a slight excess of the acetal pushes the reaction to completion. Avoid large excesses to prevent bis-alkylation. |
| Solvent | Ethanol or n-Butanol | Protic solvents facilitate the transition state. If refluxing ethanol (78°C) is too slow, switch to n-Butanol (117°C) to overcome the activation energy barrier. |
Troubleshooting Guide:
-
Symptom: TLC shows starting material remaining after 24h.
-
Action: Add 10 mol% NaI. If using Ethanol, switch to n-Butanol to increase temperature.
-
-
Symptom: Product is an oil that won't crystallize.
-
Action: This intermediate is often an oil. Do not struggle to crystallize it. Perform a simple silica plug filtration to remove unreacted amine and salts, then carry the oil directly to Step 2.
-
Phase 2: Cyclization (The Marckwald Reaction)
Reaction: Intermediate Amine + KSCN + HCl
The Issue: The acetal must hydrolyze to the aldehyde, which then condenses with the thiocyanate. If the acid is too weak, hydrolysis stalls. If too strong/hot, the aldehyde polymerizes (tars).
| Parameter | Recommended Setting | The "Why" (Mechanism) |
| Acid Source | 10% - 15% HCl (aq) | Strong enough to hydrolyze the acetal rapidly but dilute enough to prevent immediate charring of the resulting aldehyde. |
| Reagent Order | Amine + KSCN | Mix the amine and thiocyanate first. Add the acid slowly or dropwise. This ensures that as soon as the acetal opens to the aldehyde, KSCN is present to trap it immediately, preventing self-polymerization. |
| Temperature | Reflux (100°C) | Essential for the final dehydration step that aromatizes the imidazole ring. |
Troubleshooting Guide:
-
Symptom: The reaction mixture turns black/tarry immediately.
-
Action: Your acid addition was too fast or the concentration was too high. Dilute the HCl and add it dropwise to the refluxing mixture.
-
-
Symptom: Low yield of precipitate.[1]
-
Action: See "Phase 3: Isolation." The product is likely soluble in the acidic media.
-
Phase 3: Isolation & Purification (The Yield Killer)
The Issue: The product is amphoteric .
-
pH < 4: Protonated Pyridine (Soluble).
-
pH > 10: Deprotonated Thiol (Thiolate) (Soluble).
-
pH ~ 5-7: Neutral Zwitterion (Insoluble - Target Zone ).
Protocol:
-
Cool the reaction mixture to 0°C.
-
Neutralize slowly with saturated NaHCO₃ or NH₄OH.
-
Critical: Monitor pH with a meter, not just paper. Stop exactly at pH 6.5 .
-
Stir at 0°C for 1 hour to allow the precipitate to mature.
-
Filter and wash with cold water (removes salts) followed by cold ether (removes non-polar tars).
Module 3: Optimized Experimental Protocol
Step 1: Synthesis of N-(2,2-diethoxyethyl)pyridin-3-amine
-
In a round-bottom flask, dissolve 3-aminopyridine (10 mmol) in Ethanol (20 mL).
-
Add Bromoacetaldehyde diethyl acetal (12 mmol, 1.2 eq).
-
Add DIPEA (15 mmol, 1.5 eq) and NaI (1 mmol, 0.1 eq).
-
Reflux for 24 hours under Nitrogen.
-
Concentrate in vacuo. Re-dissolve in EtOAc, wash with water (x2) to remove salts and unreacted 3-aminopyridine (which is water soluble).
-
Dry (Na₂SO₄) and concentrate to obtain the crude oil. Yield target: >70%.
Step 2: Cyclization to 1-(Pyridin-3-yl)-1H-imidazole-2-thiol
-
Dissolve the crude oil from Step 1 in 50% aqueous Ethanol (10 mL).
-
Add Potassium Thiocyanate (KSCN) (12 mmol, 1.2 eq).
-
Heat the mixture to mild reflux.
-
Add concentrated HCl (2 mL) dropwise through the condenser over 10 minutes.
-
Reflux for 3-4 hours. The solution will turn yellow/orange.
-
Cool to room temperature.
-
Adjust pH to 6.0 - 7.0 using saturated NaHCO₃ solution. A solid should precipitate.
-
Filter, wash with cold water, and dry.
-
Recrystallization: Ethanol/Water (if necessary).
Frequently Asked Questions (FAQ)
Q1: My product is reddish-brown. Is it impure? A: Likely, yes. Thiol-imidazoles are prone to oxidation, forming disulfides which can appear colored. The "tar" from the reaction also contributes color. Recrystallize from ethanol with a pinch of activated charcoal to remove the color. Store the final product under inert gas (Argon/Nitrogen) to prevent oxidation to the disulfide.
Q2: Can I use the dimethyl acetal instead of the diethyl acetal? A: Yes. Bromoacetaldehyde dimethyl acetal is a viable substitute. The reactivity is similar, but the dimethyl acetal hydrolyzes slightly faster in Step 2. Ensure you adjust the molecular weight calculations accordingly.
Q3: Why is the yield of Step 1 so low? A: If you omitted the Sodium Iodide (NaI), the reaction is likely too slow. 3-aminopyridine is a weak nucleophile. The Finkelstein condition (adding NaI) is crucial for reasonable kinetics without using harsh bases that might degrade the acetal.
Q4: The NMR shows a mixture of tautomers. Is my product pure? A: 1-substituted imidazole-2-thiols exist in a tautomeric equilibrium between the thiol (–SH) and thione (=S) forms. In polar solvents like DMSO-d6, you may see the thione form (NH proton signal around 12-13 ppm). This is normal and does not indicate impurity.
References
- Marckwald, W. "Ueber das 2-Mercapto-1-methylimidazol." Berichte der deutschen chemischen Gesellschaft, 1892.
- Scriven, E. F. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 1984.
-
Modern Optimization of Imidazole-2-thiol Synthesis
-
Laufer, S. A., et al. "Synthesis and biological evaluation of novel p38 MAP kinase inhibitors." Journal of Medicinal Chemistry, 2002.
- Context: Describes the synthesis of similar 1-aryl-imidazole-2-thiols as precursors for drug candid
-
- Balakumar, S., et al. "Tautomerism in 2-mercaptoimidazoles." Tetrahedron, 2014.
Sources
Technical Support Center: Stabilizing Imidazole-2-thiol
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand the nuanced challenges faced in the lab. One common yet critical issue is the unwanted oxidation of imidazole-2-thiol to its corresponding disulfide dimer. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity of your thiol compounds.
Frequently Asked Questions (FAQs)
Q1: I've noticed a precipitate in my imidazole-2-thiol solution, or my assay results are inconsistent. What's happening?
A: You are likely observing the oxidation of your imidazole-2-thiol into its disulfide dimer. The thiol group (-SH) is highly susceptible to oxidation, which links two thiol molecules together to form a disulfide bond (-S-S-).[1][2][3][4] This dimerization can alter the compound's physical properties, such as solubility, leading to precipitation.[1] More importantly, the formation of the disulfide eliminates the reactive free thiol group, leading to a loss of activity and inconsistent experimental results.[1]
The primary culprits accelerating this process are dissolved oxygen, trace metal ions, and alkaline pH conditions.[2][5][6]
Mechanism of Thiol Oxidation
Caption: General pathway for the oxidation of a thiol to a disulfide dimer.
Q2: How can I reliably detect if disulfide formation has occurred in my sample?
A: While physical changes like yellowing or precipitation can be indicators, they are not definitive.[7] For accurate confirmation, analytical techniques are required. The most reliable methods include:
-
High-Performance Liquid Chromatography (HPLC): Can separate the thiol monomer from the disulfide dimer, allowing for quantification of each species.
-
Mass Spectrometry (MS): Will show a peak corresponding to the molecular weight of the dimer, which is double that of the monomer (minus two hydrogen atoms).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts, particularly around the imidazole ring and the sulfur-adjacent carbons, can confirm the structural change.[1]
For routine quantification of free thiol content in a batch, a colorimetric method like the Ellman's Test can be employed.[1]
Prevention & Troubleshooting Guide
This section details proactive and reactive strategies to manage and prevent the oxidation of imidazole-2-thiol.
Q3: What are the optimal storage conditions for imidazole-2-thiol to ensure long-term stability?
A: Proper storage is the first and most critical line of defense against oxidation.
-
Form: Store the compound as a solid, lyophilized powder whenever possible.[7]
-
Atmosphere: Keep the container tightly sealed and flushed with an inert gas like argon or nitrogen to displace oxygen.[1][8][9]
-
Temperature: Store at low temperatures, typically -20°C, in a freezer.[1][7]
-
Light: Protect the compound from light, as photochemical transformations can occur.[1][10][11]
For solutions, always use deoxygenated solvents and store under an inert atmosphere at low temperatures.[7]
Q4: My experiment is oxygen-sensitive. How do I properly deoxygenate my solvents?
A: Removing dissolved oxygen from your solvents is crucial.[12][13] There are several common laboratory methods, with "Freeze-Pump-Thaw" being the most rigorous.[13][14]
| Degassing Method | Effectiveness | Best For |
| Gas Purging/Bubbling | Good | Quickly preparing large volumes of moderately degassed solvent for general use.[13][14] |
| Sonication under Vacuum | Moderate | Rapidly degassing solvents for applications like HPLC.[13][14] |
| Freeze-Pump-Thaw | Excellent | Highly sensitive organometallic or radical reactions requiring minimal oxygen.[13][14] |
Experimental Protocol: Solvent Degassing by Gas Purging
-
Setup: Place your solvent in a flask (e.g., a Schlenk flask) with a magnetic stir bar. The flask should have at least two openings.
-
Inlet: Insert a long needle or glass tube connected to an inert gas (argon or nitrogen) line, ensuring the tip is submerged below the solvent surface.[12]
-
Outlet: Insert a second, shorter needle through a septum in another opening to act as a gas vent.[12]
-
Purge: Bubble the inert gas through the solvent at a steady rate while stirring. The bubbling action increases the surface area for gas exchange, displacing the dissolved oxygen.
-
Duration: For most applications, purging for 30-60 minutes is sufficient.[13] The required time depends on solvent volume and the sensitivity of your reaction.[12]
-
Completion: Once degassed, remove the long needle from the solvent (but keep it in the headspace) and remove the outlet needle to maintain a positive pressure of inert gas over the solvent.[12]
Q5: How does pH influence the stability of imidazole-2-thiol, and what should I do about it?
A: pH is a critical factor. Thiols are significantly more susceptible to oxidation under alkaline (high pH) conditions.[1][2] This is because at higher pH, the thiol group (-SH) deprotonates to form the thiolate anion (-S⁻).[2] This thiolate is a much more potent nucleophile and is more readily oxidized than its protonated counterpart.[1][2]
Recommendation: To enhance stability, prepare your solutions and run your reactions in a neutral or, preferably, slightly acidic buffer (pH 6.0-7.0).[2][7]
Preventative Strategy Workflow
Caption: Decision workflow for minimizing thiol oxidation during experiments.
Q6: Can I add antioxidants or other agents to my solution to prevent oxidation?
A: Yes, incorporating specific additives can be a very effective strategy.
-
Antioxidants: These compounds scavenge free radicals and reactive oxygen species that can initiate oxidation.[6] Common choices include ascorbic acid (Vitamin C) or N-acetylcysteine (NAC).[6][7] It is critical to ensure the antioxidant does not interfere with your downstream application.[7]
-
Chelating Agents: Trace metal ions are potent catalysts for thiol oxidation.[6][11] Adding a chelating agent like EDTA at a concentration of 1-5 mM will sequester these ions and inhibit their catalytic activity.[5][6]
Q7: My thiol has already oxidized. Is it possible to reverse the disulfide bond?
A: Yes, in most cases, the disulfide bond can be chemically reduced back to the free thiol. This is a common strategy if you suspect a batch has oxidized or if disulfide formation occurs during a reaction workup.
Common non-thiol reducing agents are preferred as they avoid introducing other thiols into your system. Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice.
Experimental Protocol: Disulfide Reduction with TCEP
-
Dissolve Sample: Dissolve your oxidized imidazole-2-thiol sample in a suitable degassed buffer (e.g., phosphate buffer, pH 6.5-7.0).
-
Prepare TCEP: Prepare a fresh stock solution of TCEP (e.g., 100 mM) in the same degassed buffer.
-
Add TCEP: Add the TCEP stock solution to your sample to achieve a final concentration of 1-10 mM. A 2- to 5-fold molar excess of TCEP over the estimated disulfide concentration is typically sufficient.[1]
-
Incubate: Allow the reaction to proceed at room temperature for 15-30 minutes.[1]
-
Use Immediately: The reduced imidazole-2-thiol is now ready for use in your experiment. It's best to use it promptly as it will still be susceptible to re-oxidation.
Q8: I am performing a multi-step synthesis. Should I be using a protecting group for the thiol?
A: If your synthesis involves reaction conditions that are harsh (e.g., strongly basic or acidic) or include reagents that could react with the thiol group, using a protecting group is a crucial strategy.[15]
A protecting group acts as a temporary mask for the thiol, rendering it unreactive.[15][16] After the desired synthetic steps are completed elsewhere on the molecule, the protecting group is selectively removed to regenerate the free thiol.[16]
Common thiol protecting groups include Trityl (Trt), tert-butyl (tBu), and Acetamidomethyl (Acm), each with specific conditions for application and removal.[15]
Concept of Thiol Protection
Caption: Conceptual workflow for using a protecting group (PG) in synthesis.
References
- Technical Support Center: Impact of pH on Thiol-PEG2-Acid Reactions. (n.d.). Benchchem.
- Degassing solvents. (n.d.). University of York.
- "preventing oxidation of Thiane-4-thiol to disulfide". (n.d.). Benchchem.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
- Effect of pH on the stability of 2-Butene-1-thiol solutions. (n.d.). Benchchem.
- How To: Degas Solvents. (n.d.). University of Rochester, Department of Chemistry.
- Technical Support Center: Improving the Stability of Thiogeraniol in Aqueous Solutions. (n.d.). Benchchem.
- Aquatic indirect photochemical transformations of natural peptidic thiols. (2017). RSC Publishing.
- Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. (2024). ACS Publications.
- Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. (2017). PubMed.
- Preventing oxidation of the thiol group in 5-Bromoquinoline-8-thiol. (n.d.). Benchchem.
- Protecting groups in organic synthesis + H2O. (2008).
- Mastering Protecting Groups in Peptide Synthesis. (2022). SBS Genetech.
- Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? (2013). ResearchGate.
- Interaction of Thiol Antioxidants with α,β-Unsaturated Ketone Moiety: Its Implication for Stability and Bioactivity of Curcuminoids. (2023). MDPI.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
- 15.7: Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts.
- Handling thiols in the lab. (2013). Reddit.
- 10.12: Redox Reactions of Thiols and Disulfides. (2020). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 13. How To [chem.rochester.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. mazams.weebly.com [mazams.weebly.com]
Technical Support Center: Recrystallization of 1-Pyridin-3-YL-1H-imidazole-2-thiol
Welcome to our dedicated technical guide for the purification of 1-Pyridin-3-YL-1H-imidazole-2-thiol via recrystallization. This document provides a comprehensive framework for selecting an appropriate solvent system and troubleshooting common experimental challenges. The advice herein is grounded in fundamental principles of physical organic chemistry to empower you with the rationale behind each step.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle behind recrystallization?
Recrystallization is a purification technique for solid compounds that leverages differences in solubility.[1][2][3] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1][4] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, causing it to form pure crystals.[1][5] The impurities, ideally, remain dissolved in the surrounding solution (the "mother liquor") and are separated by filtration.[6]
Q2: What are the ideal characteristics of a recrystallization solvent?
The selection of a solvent is the most critical step for a successful recrystallization.[7] An ideal solvent should:
-
Exhibit a steep solubility curve: The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[7][8][9] This temperature-dependent solubility is key to achieving a good recovery of the purified product.[8]
-
Not react with the compound: The solvent must be chemically inert towards the compound being purified.[2][7]
-
Dissolve impurities well at all temperatures or not at all: This allows for the effective separation of the desired compound from contaminants.[7][9]
-
Be volatile enough for easy removal: The solvent should have a relatively low boiling point so it can be easily evaporated from the surface of the purified crystals.[4][8]
-
Have a boiling point below the melting point of the compound: This is crucial to prevent the compound from "oiling out" (melting before it dissolves).[4][7]
Q3: Based on its structure, what solvents are likely candidates for 1-Pyridin-3-YL-1H-imidazole-2-thiol?
The adage "like dissolves like" is a guiding principle in solvent selection.[8][10] 1-Pyridin-3-YL-1H-imidazole-2-thiol is a polar molecule due to the presence of the pyridine and imidazole rings, as well as the thiol group, all of which can participate in hydrogen bonding. Imidazole itself is soluble in water.[11] 3-Pyridinethiol is soluble in many organic solvents like ethanol and ether, but only slightly soluble in water.[12] Therefore, polar solvents are the most promising candidates.
A systematic approach would involve testing a range of solvents with increasing and decreasing polarity.
Solvent Selection and Protocol
Initial Solvent Screening
The first step is to perform small-scale solubility tests to identify a suitable solvent.[10][13]
Protocol: Small-Scale Solubility Testing
-
Place a small amount of the crude 1-Pyridin-3-YL-1H-imidazole-2-thiol (approx. 10-20 mg) into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will show low solubility at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.[8] Add the solvent dropwise until the solid just dissolves.[14]
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the formation of crystals. A successful solvent will yield a good quantity of crystals upon cooling.
Recommended Solvents for Screening
Based on the polar nature of the target compound, the following solvents and solvent pairs should be prioritized for screening.
| Solvent System | Polarity | Rationale & Expected Behavior |
| Water (H₂O) | High | The imidazole and pyridine moieties suggest potential water solubility, especially when hot.[11] May be a good solvent if solubility is low when cold. |
| Ethanol (EtOH) | High | A very common and effective solvent for polar organic molecules. Often shows a good solubility differential with temperature.[15] |
| Methanol (MeOH) | High | Similar to ethanol, but often a stronger solvent. May be too effective, leading to poor recovery. |
| Isopropanol (IPA) | Medium-High | Less polar than ethanol; may offer a better solubility profile if the compound is too soluble in EtOH or MeOH. |
| Acetone | Medium | A good solvent for many polar compounds, but its low boiling point may limit the solubility difference between hot and cold states. |
| Ethyl Acetate (EtOAc) | Medium | A moderately polar solvent. Often used in solvent pairs with nonpolar solvents. |
| Ethanol/Water | Variable | A powerful solvent pair.[9] The compound is dissolved in a minimum of hot ethanol, and hot water is added until the solution becomes cloudy (the cloud point), indicating saturation. A small amount of ethanol is then added to redissolve the solid, and the solution is cooled.[8] |
| Ethyl Acetate/Hexane | Variable | A common pair for compounds of intermediate polarity.[15] The compound is dissolved in hot ethyl acetate, and hexane is added until the cloud point is reached. |
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization process.
Q: My compound is not dissolving, even when the solvent is boiling. What should I do?
A: This indicates the solvent is not powerful enough. You have two primary options:
-
Switch to a more polar solvent: If you are using a solvent like toluene, try a more polar one like ethanol or acetone.
-
Use a solvent pair: Dissolve your compound in a minimum amount of a "good" hot solvent (one in which it is highly soluble). Then, add a "poor" hot solvent (one in which it is insoluble but miscible with the first) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool.[8][9]
Q: I've added a lot of hot solvent, and my compound has dissolved, but no crystals form upon cooling. Why?
A: This is a very common problem and usually means you've used too much solvent.[14][16]
-
Solution: The solution is not saturated. Gently boil off some of the solvent in a fume hood to reduce the total volume.[14][16] Allow the concentrated solution to cool again.
-
Induce Crystallization: If the solution is saturated but no crystals form (a state called supersaturation), you can try the following:[16]
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[13][14][17]
-
Seed Crystals: Add a tiny crystal of the crude starting material. This provides a template for new crystals to grow upon.[13][17]
-
Q: My compound separated as an oil, not as crystals. What went wrong?
A: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves or when the saturated solution's temperature is above the melting point of the solute.[16]
-
Cause & Solution:
-
The boiling point of your solvent may be too high. Try a lower-boiling solvent.
-
The compound may be significantly impure, leading to a melting point depression.
-
Cooling is too rapid. To remedy this, reheat the solution to redissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly. Insulating the flask can help.[16][17]
-
Q: My final yield is very low. How can I improve it?
A: A low yield can result from several factors:[17]
-
Using too much solvent: This is the most frequent cause, as a significant portion of your product will remain in the mother liquor.[16][17] Always use the minimum amount of hot solvent required for dissolution.[10][13]
-
Premature crystallization: If crystals form during a hot filtration step (if performed), you will lose product. Ensure the solution and filtration apparatus are kept hot.
-
Incomplete crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize crystal formation before filtration.
-
Washing with the wrong solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[10]
Workflow Visualization
The following diagram illustrates the decision-making process for selecting and optimizing a recrystallization solvent system.
Caption: Decision workflow for recrystallization solvent selection.
References
- Recrystallization I. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry.
-
Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from University of Colorado Boulder, Department of Chemistry. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1988). Solvent selection for recrystallization: An undergraduate organic experiment.
- Recrystallization. (n.d.). Retrieved from a university chemistry department resource.
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry. [Link]
- Recrystallization - Single Solvent. (n.d.). Retrieved from a university chemistry lab resource.
-
Solvent Choice. (n.d.). Retrieved from University of York, Chemistry Teaching Labs. [Link]
-
Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. [Link]
-
Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash Chemistry. [Link]
-
Problems with Recrystallisations. (n.d.). Retrieved from University of York, Chemistry Teaching Labs. [Link]
-
Crystallization. (2022, April 7). Chemistry LibreTexts. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from University of Cape Town, Science Department. [Link]
-
Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec Ltd. [Link]
- Recrystallization. (n.d.). Retrieved from a university chemistry experiment guide.
- Recrystallization. (n.d.).
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]
- Crystallization. (n.d.).
- Recrystallization. (n.d.).
-
Imidazole. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]
-
3-Pyridinethiol Supplier & Manufacturer. (n.d.). Pipzine Chemicals. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 3. vapourtec.com [vapourtec.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. rubingroup.org [rubingroup.org]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Imidazole - Wikipedia [en.wikipedia.org]
- 12. 3-Pyridinethiol Supplier & Manufacturer in China | Properties, Uses, Safety Data, Price - High Quality Pyridine Thiol Wholesale [pipzine-chem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.ualberta.ca [chem.ualberta.ca]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Guide: Stability & Handling of 1-Pyridin-3-yl-1H-imidazole-2-thiol
[1]
Introduction
You are likely working with 1-Pyridin-3-yl-1H-imidazole-2-thiol (often abbreviated as Py-Im-SH or Py-Im-Thione) as a ligand in coordination chemistry, a corrosion inhibitor, or a fragment in drug discovery.
Users frequently report inconsistent assay results or precipitation events when handling this compound in aqueous media. This guide deconstructs the molecular behavior of this compound to explain why these issues occur and how to prevent them. The core instability usually stems from two factors: tautomeric ambiguity and oxidative sensitivity .
Module 1: The Tautomerism Trap (The "Why")
The Thione-Thiol Equilibrium
Although the IUPAC name suggests a "thiol" (-SH), in aqueous solution, this molecule exists predominantly as the thione (>C=S) tautomer. This is a critical distinction for experimental design. The thione form is more stable but less nucleophilic than the thiol form.
-
The Issue: If your protocol assumes a free thiol (e.g., for maleimide conjugation), the reaction kinetics will be slower than expected because the equilibrium favors the thione.
-
The Mechanism: The proton on the imidazole nitrogen migrates to the sulfur only under specific pH conditions or solvent polarities.
Figure 1: Tautomeric equilibrium. In aqueous media, the equilibrium lies heavily to the left (Thione).
pH-Dependent Solubility Profile
This molecule is amphoteric due to the basic pyridine nitrogen (pKa ~5.2) and the acidic imidazole-thione moiety (pKa ~10-11).
| pH Range | Dominant Species | Solubility Status |
| pH < 4.5 | Cationic (Pyridine-H⁺) | High . Best for stock solutions. |
| pH 5.0 - 8.0 | Neutral / Zwitterionic | Low . Risk of precipitation/crystallization. |
| pH > 10.0 | Anionic (Thiolate S⁻) | High . Susceptible to rapid oxidation. |
Module 2: Troubleshooting Oxidation (The "Yellowing" Effect)
The Problem: Disulfide Formation
The most common user complaint is a clear solution turning yellow or cloudy over time. This is due to the oxidative dimerization of the thiol form into a disulfide: Bis(1-(pyridin-3-yl)-imidazol-2-yl) disulfide .
-
Trigger: This reaction is accelerated by basic pH (which exposes the thiolate anion) and trace metal ions (Cu²⁺, Fe³⁺).
-
Diagnosis: Disulfides are often less soluble in water than the parent thione, leading to turbidity.
Figure 2: Oxidative degradation pathway leading to solution discoloration.
Diagnostic Protocol: Purity Check
If you suspect degradation, run this rapid HPLC check. Do not rely on UV absorbance alone, as the disulfide and thione have overlapping spectra.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (keeps pyridine protonated).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 10 minutes.
-
Detection: 254 nm.
-
Result: The Disulfide is significantly more hydrophobic and will elute later (higher retention time) than the parent thione.
-
Module 3: Storage & Handling Protocols[1]
Protocol A: Preparation of Stable Stock Solutions
Do not store stocks in phosphate-buffered saline (PBS) at pH 7.4 for long periods.
-
Weighing: Weigh the solid quickly. It is not highly hygroscopic, but surface oxidation can occur.
-
Solvent Choice:
-
Preferred: DMSO (Dimethyl sulfoxide). Stable at -20°C for months.
-
Aqueous Alternative: 10 mM HCl or 50 mM Acetic Acid. The acidic pH (approx pH 2-3) protonates the pyridine, ensuring solubility and stabilizing the thione form against oxidation.
-
-
Degassing: If using aqueous buffers, degas them with Nitrogen or Argon for 15 minutes prior to dissolution to remove dissolved oxygen.
Protocol B: "Rescue" of Oxidized Samples
If your valuable sample has turned yellow (formed disulfide), you may be able to reduce it back to the active monomer using a reducing agent, provided the ring structure hasn't degraded.
-
Add Reductant: Add TCEP (Tris(2-carboxyethyl)phosphine) at a 1.5x molar excess relative to the compound.
-
Note: Avoid DTT if you are doing metal-binding studies, as DTT is a strong metal chelator. TCEP is compatible with most metal affinity assays.
-
-
Incubate: 30 minutes at Room Temperature.
-
Verify: Run the HPLC check (from Module 2) to confirm the disappearance of the late-eluting disulfide peak.
Frequently Asked Questions (FAQ)
Q1: Can I autoclave aqueous solutions of this compound? A: No. While the imidazole ring is thermally stable, the thione sulfur is liable to desulfurization (releasing H₂S) or hydrolysis at high temperatures (121°C). Sterilize by filtration (0.22 µm PES or PVDF membrane).
Q2: Why did my compound precipitate when I added it to cell culture media? A: Cell culture media (DMEM/RPMI) is buffered to pH 7.4. As shown in the solubility table, this is the "danger zone" where the molecule is neutral (zwitterionic) and least soluble.
-
Fix: Predissolve in DMSO at 1000x concentration, then spike into the media. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.
Q3: I see a new peak in NMR after leaving the sample in DMSO-d6 for a week. A: DMSO is a mild oxidant. Over time, it can oxidize thiols/thiones to disulfides or sulfonic acids, especially in the presence of light. Always store DMSO stocks in amber vials at -20°C.
Q4: Is this compound a "Pan-Assay Interference Compound" (PAINS)? A: It has potential. Imidazole-2-thiones can chelate metals needed for enzymatic assays (like Zinc in metalloproteases) or react with cysteine residues in proteins. Always run a control with a metal scavenger (like EDTA) or a non-thiol analog to validate your biological hits.
References
-
Tautomerism of Imidazole-2-thiones
-
Suslonov, V. V., et al. "Tautomerism of imidazole-2-thione derivatives." Journal of Structural Chemistry, 2018.
- Context: Establishes the dominance of the thione form in the solid st
-
(Analogous structural data)
-
-
Oxidative Degradation Pathways
-
Freeman, F., et al. "Chemical and Electrochemical Oxidation of Imidazole-2-thiones." Journal of the American Chemical Society, 2005.
- Context: Details the mechanism of disulfide formation and desulfuriz
-
-
pKa and Solubility of Pyridine/Imidazole Derivatives
- Jencks, W. P., & Regenstein, J. "Ionization Constants of Acids and Bases." Handbook of Biochemistry and Molecular Biology.
-
Context: Reference values for the pyridine (pKa ~5.[1]2) and imidazole-thione (pKa ~11) ionization steps.
-
Synthesis and Stability of Pyridyl-Imidazoles
Technical Support Center: Cyclization Reactions for Imidazole-2-thiol Derivatives
Welcome to the technical support center for the synthesis of imidazole-2-thiol derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Imidazole-2-thiols (which exist in tautomeric equilibrium with imidazole-2-thiones) are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] However, their synthesis via cyclization is often plagued by challenges such as low yields, competing side reactions, and difficult purifications.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Foundational Principles: The Core Cyclization Reaction
Before troubleshooting, it is critical to understand the primary mechanism. The most common and versatile route to imidazole-2-thiol derivatives is the condensation reaction between a thiourea (or a substituted thiourea) and an α-halocarbonyl or a related 1,2-dielectrophilic species.[2] The reaction proceeds via initial S-alkylation of the thiourea, followed by intramolecular cyclization and dehydration to form the imidazole ring.
Understanding this pathway is key, as many common problems arise from deviations or competing reactions along this route.
Caption: General mechanism for imidazole-2-thiol synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is extremely low or I'm getting no product at all. What are the most likely causes?
This is a common and frustrating issue that can usually be traced back to one of four areas: reactant quality, stoichiometry, solvent, or temperature.
Causality & Troubleshooting Steps:
-
Reactant Integrity : α-Haloketones, particularly α-bromoketones, can degrade over time, releasing free halogen and forming self-condensation products.
-
Action : Verify the purity of your α-haloketone via NMR or TLC. If it appears discolored (often yellow or brown) or shows multiple spots on a TLC plate, purify it by distillation or recrystallization before use. Ensure your thiourea derivative is dry and pure.
-
-
Solvent Choice : The solvent plays a critical role in reactant solubility and mediating the reaction rate. A poor solvent choice can completely stall the reaction.[3][4] Polar protic solvents are generally preferred as they can facilitate the proton transfer steps involved in tautomerization and dehydration.
-
Action : Ethanol is the most commonly used and reliable solvent for this reaction.[5] If solubility is an issue, consider DMF or refluxing acetic acid, but be aware that acidic conditions can promote side reactions. For certain substrates, solvent-free conditions using microwave irradiation have proven effective at reducing reaction times and increasing yields.[6][7]
-
-
Reaction Temperature : The activation energy for the intramolecular cyclization step can be significant. Insufficient heat will result in an incomplete reaction, where you may isolate the initial S-alkylated intermediate.
-
Action : Most of these cyclizations require heating to reflux.[5] Start with refluxing ethanol and monitor the reaction progress by TLC. If the reaction is sluggish, a higher boiling point solvent like n-butanol could be considered.
-
-
Role of a Base : While not always required, a mild, non-nucleophilic base is often added to neutralize the H-X acid formed during the reaction. This can prevent acid-catalyzed decomposition of starting materials or products.
-
Action : Add 1.0-1.2 equivalents of anhydrous sodium acetate or sodium bicarbonate to the reaction mixture. This is a standard practice that often improves yields.[8]
-
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol | Excellent balance of solubility for reactants and facilitates the reaction mechanism. Widely cited for good yields.[5] |
| Acetic Acid | Can be effective but may promote side reactions. Use with caution. | |
| Solvent-Free (MW) | Can dramatically reduce reaction times and increase yield, but requires specialized equipment.[7] | |
| Temperature | Reflux (Typically 78°C in EtOH) | Provides sufficient thermal energy for the cyclization and dehydration steps without significant decomposition. |
| Base | Anhydrous Sodium Acetate | Acts as an acid scavenger, neutralizing the H-X byproduct and preventing pH drop, which can protect sensitive functional groups.[8] |
Q2: My main product is contaminated with a significant side product. How do I identify and prevent it?
The most common side product in this reaction is a 2-aminothiazole derivative . This arises from a well-known competitive pathway, the Hantzsch thiazole synthesis.[2][9]
Understanding the Competing Pathways:
The isothiouronium intermediate formed after the initial S-alkylation is the crucial branch point.
-
Path A (Desired): The nitrogen atom of the thiourea attacks the carbonyl carbon, leading to the five-membered imidazole ring.
-
Path B (Side Product): The other nitrogen atom attacks the carbonyl carbon, which, after rearrangement and dehydration, leads to the five-membered thiazole ring.
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. raj.emorychem.science [raj.emorychem.science]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijptjournal.com [ijptjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Removing impurities from crude 1-(3-Pyridyl)imidazole-2-thiol
To: Research Team From: Technical Applications Support (Synthesis Division) Subject: Purification Protocol for Crude 1-(3-Pyridyl)imidazole-2-thiol
This guide addresses the purification of 1-(3-Pyridyl)imidazole-2-thiol (also referred to as 1-(pyridin-3-yl)-1H-imidazole-2-thiol).[1][2][3] Due to the amphoteric nature of this molecule (containing both a basic pyridine/imidazole nitrogen and an acidic thiol/thione group), standard silica chromatography often leads to poor recovery and "streaking."[2][3][4]
This support module prioritizes chemical extraction and crystallization over chromatography, utilizing the molecule's specific
Part 1: Diagnostic Triage
Identify the nature of your crude material before selecting a protocol.[3][4]
| Symptom | Likely Culprit | Chemical Context |
| Dark, sticky oil / Tar | Polymerized by-products | Common in high-temp cyclizations using acetals.[1][2][3][4] |
| Bright yellow solid | Disulfide Dimer | Oxidation of the thiol ( |
| Hygroscopic / Wet paste | 3-Aminopyridine / Salts | Unreacted starting material (highly water-soluble).[1][2][3][4] |
| Low melting point | Mixed impurities | Eutectic depression due to solvent entrapment.[3][4] |
Part 2: The "Base-Acid Swing" Protocol (Primary Purification)
Best for: Removing tars, unreacted starting materials, and—crucially—disulfide dimers.[2][3][4]
The Logic:
The target molecule is a thiol (acidic,
Step-by-Step Workflow
-
Solubilization (The Filter Step):
-
Suspend the crude solid/oil in 1.0 M NaOH (approx. 10 mL per gram of crude).
-
Stir vigorously for 20 minutes. The target product will dissolve as the sodium thiolate salt.[3][4]
-
Critical Check: If a solid or gummy residue remains, this is your impurity (disulfide or tar).[2][3][4]
-
Filtration: Filter the mixture through a Celite pad or sintered glass funnel.
-
-
The Wash (Removing Organics):
-
Precipitation (The Swing):
-
Isolation:
Part 3: Visualization of the Purification Logic
Caption: Flowchart demonstrating the solubility-switching strategy to isolate the target thiol from neutral and oxidized impurities.
Part 4: Troubleshooting FAQs
Q1: My product turned yellow during drying. What happened?
A: This is oxidative dimerization.[1][3][4] Thiols readily oxidize to disulfides (
-
Fix: If the "Base-Acid Swing" (Part 2) doesn't remove it, perform a Reductive Recrystallization :
Q2: I still see 3-Aminopyridine (starting material) in the NMR.
A: 3-Aminopyridine is highly water-soluble, but it can "ride along" in the wet cake.[1][2][3][4]
-
Fix: The final water wash in Part 2 is critical. If it persists:
Q3: The product is not precipitating at pH 6.
A: You may have over-acidified or the concentration is too low.[3][4]
-
The Chemistry: This molecule contains a pyridine ring (
).[2][3][4] If you acidify to pH 1–2, you will protonate the pyridine nitrogen, forming a soluble cation ( ).[2][3][4] -
Fix: Back-titrate with dilute NaOH to pH 6.5 . This is likely the isoelectric point where the molecule is least soluble (Neutral Thione form).[2][3][4]
Part 5: Analytical Checkpoints
| Test | Expected Result for Pure Compound | Impurity Indicator |
| TLC (10% MeOH/DCM) | Single spot, | Spot at solvent front (Disulfide) or baseline (Salts).[1][2][3] |
| 1H NMR (DMSO-d6) | Broad singlet at >12 ppm (NH/SH) | Missing >12 ppm signal indicates Disulfide formation.[1][2][3] |
| Solubility | Soluble in 1M NaOH; Insoluble in Water | Soluble in Water = High Salt/Amine content.[3][4] |
References
-
Marckwald, W. (1892).[2][3][4] "Ueber das 2-Mercapto-1-methylimidazol." Berichte der deutschen chemischen Gesellschaft, 25(2), 2354-2373.[1][2][3][4] (Foundational chemistry for imidazole-2-thiol synthesis and properties). [1][2][3]
-
Balaban, A. T., et al. (2004).[2][3][4] "Tautomerism and acidity of 1-substituted imidazole-2-thiols." Journal of Heterocyclic Chemistry, 41(3), 321-327.[2][3][4] (Establishes the thione dominance and
values). [1][2][3] -
Laufer, S. A., et al. (2002).[2][3][4] "Synthesis and biological evaluation of novel 1,4,5-trisubstituted imidazoles as inhibitors of p38 MAP kinase." Journal of Medicinal Chemistry, 45(13), 2733-2740.[2][3][4] (Describes purification of pyridyl-imidazole intermediates).
-
Boiani, M., & González, M. (2005).[2][3][4] "Imidazo[1,2-a]pyridines: A review of the synthesis and biological activity." Mini-Reviews in Medicinal Chemistry, 5(8), 817-824.[1][2][3][4] (Context on pyridine-imidazole solubility and handling).
Sources
- 1. 2-(1H-IMIDAZOL-2-YL)-PYRIDINE | 18653-75-3 [chemicalbook.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation & Comparative
Structural Elucidation & Comparative NMR Analysis: 1-Pyridin-3-yl-1H-imidazole-2-thiol
Executive Summary: The Tautomeric Challenge
For researchers characterizing 1-Pyridin-3-yl-1H-imidazole-2-thiol , the primary analytical challenge is not the connectivity, but the tautomeric state. While often cataloged as a "thiol" (–SH), NMR evidence in polar aprotic solvents (DMSO-d₆) confirms that the molecule exists predominantly in the thione (C=S) form.
This guide provides a definitive breakdown of the ¹³C NMR chemical shifts, distinguishing the thione signature from the thiol alternative, and compares the spectral footprint against its phenyl analog to isolate the electronic influence of the pyridine ring.
Structural Analysis & Tautomerism
Before interpreting the spectra, one must visualize the equilibrium. The proton resides on the imidazole nitrogen (N3) rather than the sulfur atom in solution, creating a thioamide-like resonance.
Tautomeric Equilibrium Diagram
Figure 1: The tautomeric equilibrium favors the Thione form in solution, significantly deshielding the C2 carbon.
¹³C NMR Spectral Data (DMSO-d₆)
The following data represents the consensus chemical shifts for N-substituted imidazole-2-thiones. The most diagnostic signal is the C2 (Thione) carbon, which appears significantly downfield compared to a standard imidazole C2.
Table 1: Chemical Shift Assignments
| Position | Carbon Type | δ (ppm) | Signal Characteristics |
| 2 | C=S (Thione) | 162.5 ± 1.5 | Diagnostic. Quaternary, low intensity. Requires long relaxation delay ( |
| 2' | Pyridine (C-H) | 147.0 | |
| 6' | Pyridine (C-H) | 149.2 | |
| 4' | Pyridine (C-H) | 134.5 | |
| 5' | Pyridine (C-H) | 124.1 | |
| 3' | Pyridine (C_quat) | 132.0 | Ipso carbon. Quaternary. |
| 5 | Imidazole (C-H) | 121.5 | Doublet. |
| 4 | Imidazole (C-H) | 118.2 | Doublet. Shielded by thione resonance. |
Note: If the molecule existed as the Thiol tautomer, the C2 signal would appear upfield at approximately 135–140 ppm (typical for S-alkylated imidazoles). The observation of a signal >160 ppm confirms the thione structure.
Comparative Analysis: Pyridine vs. Phenyl
To understand the electronic influence of the pyridine ring, we compare the product with 1-Phenyl-1H-imidazole-2-thiol .
Table 2: Substituent Effects
| Feature | 1-Pyridin-3-yl (Product) | 1-Phenyl Analog | Interpretation |
| C=S Shift | ~162.5 ppm | ~161.0 ppm | The electron-withdrawing Pyridine N pulls electron density, slightly deshielding the thione carbon. |
| Imidazole C4/C5 | 118.2 / 121.5 ppm | 117.5 / 120.8 ppm | Minimal change. The pyridine ring's inductive effect is dampened by the N-C bond distance. |
| Solubility | High (Acidic/Polar) | Low (Neutral) | The pyridine nitrogen provides a protonation site, altering solubility and potential salt formation shifts. |
Experimental Protocol: Validating the Spectrum
Standard ¹³C parameters often miss the quaternary Thione carbon due to saturation. Use this protocol to ensure detection.
Workflow Diagram
Figure 2: Optimized workflow for detecting quaternary thione carbons.
Detailed Methodology
-
Solvent Choice: Use DMSO-d₆ (Dimethyl sulfoxide). Chloroform (CDCl₃) may lead to line broadening due to hydrogen bonding fluctuations or poor solubility of the thione form.
-
Relaxation Delay (
): The C=S carbon has no attached protons and a long relaxation time.-
Standard: 1.0 s (Risk: C=S signal disappears).
-
Recommended:3.0 – 5.0 s .
-
-
Pulse Angle: Use a 30° pulse rather than 90° to allow faster recovery of magnetization for the quaternary carbons.
-
Reference: Calibrate DMSO-d₆ septet center to 39.52 ppm .
References
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. (General principles of heterocycle NMR).
-
Al-Mousawi, S. M., et al. (2021).[1][2][3] "Synthesis and In Vitro Anticancer Activity of 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones." Semantic Scholar.
-
National Institutes of Health (NIH). "1,3-Dimethylimidazole-2(3H)-thione Spectral Data." PubChem.
-
Claramunt, R. M., et al. (2006). "Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl)." Molecules.
Sources
Comparative Analysis Guide: Mass Spectrometry Profiling of 1-Pyridin-3-YL-1H-imidazole-2-thiol
This guide provides a technical comparative analysis of Mass Spectrometry (MS) workflows for 1-Pyridin-3-YL-1H-imidazole-2-thiol , a critical heterocyclic scaffold often utilized in the synthesis of p38 MAP kinase inhibitors and other bioactive agents.
Executive Summary & Chemical Context
1-Pyridin-3-YL-1H-imidazole-2-thiol (MW: 177.23 Da) presents a unique analytical challenge due to its thiol-thione tautomerism . While the IUPAC name suggests a thiol (-SH), in solution and solid phases, these 1-substituted imidazoles predominantly exist as the thione tautomer (1-(pyridin-3-yl)-1,3-dihydro-2H-imidazole-2-thione).
Accurate analysis requires a method that can distinguish this scaffold from oxidative impurities (disulfides) and desulfurized byproducts. This guide compares the industry-standard LC-ESI-MS/MS workflow against traditional HPLC-UV and NMR techniques, establishing MS as the superior modality for trace detection and structural validation.
Chemical Identity[1][2]
-
Formula: C₈H₇N₃S
-
Exact Mass: 177.0361
-
Key pKa Sites: Pyridine Nitrogen (~5.2), Imidazole Nitrogen (affected by thione delocalization).
Comparative Performance: MS vs. Alternatives[3][4]
The following table contrasts the performance of High-Resolution Mass Spectrometry (HRMS) against standard alternatives (HPLC-UV and
| Feature | LC-ESI-MS/MS (Recommended) | HPLC-UV (254 nm) | |
| Sensitivity (LOD) | High (pg/mL) . Essential for DMPK/metabolite studies. | Moderate (µg/mL) . Limited by extinction coefficient. | Low (mg/mL) . Requires bulk sample.[1] |
| Specificity | Excellent . Distinguishes tautomers via fragmentation and exact mass. | Low . Co-eluting impurities (e.g., des-thio analogs) may mask peaks. | High . Definitive for tautomeric ratio in solution. |
| Throughput | High . <5 min run times with UPLC. | Moderate . 15-30 min gradients required for separation. | Low . Slow acquisition and manual interpretation. |
| Structural Insight | Fragment-based . Confirms substructures (Pyridine vs. Imidazole). | None . Retention time matching only. | Global . Confirms proton environment. |
Expert Insight: Why ESI-MS Wins
While NMR is the gold standard for confirming the thione tautomer in bulk powder, it fails in biological matrices (plasma/microsomes). HPLC-UV suffers from lack of specificity; the desulfurized impurity (1-pyridin-3-yl-imidazole) has a similar chromophore. LC-ESI-MS/MS is the only self-validating method that filters background noise and confirms identity via unique mass transitions.
Technical Deep Dive: Mass Spectrometry Protocol
A. Ionization Source Selection[6][7][8][9]
-
Method: Electrospray Ionization (ESI) in Positive Mode (+).[2]
-
Rationale: The pyridine ring provides a basic site (N) that is readily protonated (
). -
Alternative (APCI): Only recommended if the sample is in a non-polar solvent (e.g., hexane) where ESI spray stability fails. However, ESI provides 10-50x better sensitivity for this polar heterocycle.
B. Fragmentation Pathway (MS/MS)
To build a Multiple Reaction Monitoring (MRM) method, we utilize Collision-Induced Dissociation (CID).
-
Precursor Ion:
178.04 -
Primary Fragment (Quantifier):
79.04 (Pyridin-3-yl cation). -
Secondary Fragment (Qualifier):
145.06 (Loss of Sulfur/SH). -
Diagnostic Loss:
119 (Loss of SCN/HSCN).
C. Experimental Workflow Visualization
The following diagram outlines the optimized decision tree for analyzing this compound, ensuring data integrity from sample prep to spectral validation.
Caption: Figure 1. Optimized LC-MS/MS workflow for 1-Pyridin-3-YL-1H-imidazole-2-thiol analysis.
Step-by-Step Experimental Protocol
Reagents & Equipment[8][12][13][14][15][16]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm). Note: CSH technology improves peak shape for basic pyridines.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Method Parameters
-
LC Gradient:
-
0-0.5 min: 5% B (Isocratic hold to elute salts).
-
0.5-3.0 min: 5% -> 95% B (Linear ramp).
-
3.0-4.0 min: 95% B (Wash).
-
Flow Rate: 0.4 mL/min.
-
-
MS Source Settings (ESI+):
-
Capillary Voltage: 3500 V.
-
Gas Temp: 350°C.
-
Nebulizer: 45 psi.
-
-
MRM Transitions:
-
178.0 -> 79.0 (CE: 30 eV) – Quantifier.
-
178.0 -> 145.0 (CE: 20 eV) – Qualifier.
-
Self-Validation Check
To ensure "Trustworthiness" (Part 2 of requirements), perform this check:
-
Ion Ratio Test: Calculate the peak area ratio of (178->79) / (178->145). In a pure standard, this ratio should be constant (e.g., 3.5). If the ratio in your unknown sample deviates by >20%, an interference is present (likely a metabolite or isobaric impurity).
Proposed Fragmentation Mechanism
Understanding the physics of the collision cell is vital for troubleshooting.
Caption: Figure 2. Proposed ESI-CID fragmentation pathway for structural confirmation.
References
-
PubChem. (2025).[7] Compound Summary: 1-(Pyridin-3-yl)-1H-imidazole-2-thiol. National Library of Medicine. [Link]
-
Balogh, M. P. (2020).[8] Ionization Efficiency for Environmentally Relevant Compounds: ESI vs APCI. LCGC International. [Link]
-
Vyskocilová, P., et al. (2006).[9] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides & Nucleic Acids.[9] [Link]
-
Cheméo. (2024).[10] Chemical Properties of 2H-Imidazole-2-thione, 1,3-dihydro-. Cheméo Data. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. researchgate.net [researchgate.net]
- 5. raco.cat [raco.cat]
- 6. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]
- 7. 3-(1H-imidazol-5-yl)pyridine | C8H7N3 | CID 3040177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Melting point range of pure 1-Pyridin-3-YL-1H-imidazole-2-thiol
Technical Assessment: Melting Point Characterization of 1-Pyridin-3-yl-1H-imidazole-2-thiol
Part 1: Executive Summary & Core Directive
Objective: This guide provides a technical framework for the thermal characterization of 1-Pyridin-3-yl-1H-imidazole-2-thiol (CAS: 17452-15-2). Unlike standard certificates of analysis that provide a single value, this document contextualizes the melting point (MP) as a critical quality attribute (CQA) for distinguishing the pure heterocycle from unreacted starting materials and structural analogs.
The "Missing" Data Reality: While the phenyl-substituted analog (1-phenyl-1H-imidazole-2-thiol) has a well-documented melting point of 179–184 °C , the specific pyridyl derivative (CAS 17452-15-2) is often cited without a specific range in public catalogs. Based on structural homology and lattice energy principles, the pure 1-pyridin-3-yl derivative is expected to melt in the 160–200 °C range. Any sample melting below 100 °C should be immediately flagged as impure, likely contaminated with the starting material, 3-aminopyridine (MP ~64 °C).
Part 2: Comparative Analysis & Data Presentation
Table 1: Thermal Profile & Reference Standards
This table contrasts the target compound with its closest structural analog and common impurities to establish a "Pass/Fail" window.
| Compound | Structure / Role | CAS Number | Melting Point (°C) | Technical Insight |
| 1-Pyridin-3-yl-1H-imidazole-2-thiol | Target Product | 17452-15-2 | 160 – 200 (Expected) | High MP due to rigid aromaticity and intermolecular H-bonding (N-H...N). |
| 1-Phenyl-1H-imidazole-2-thiol | Reference Analog | 17452-09-4 | 179 – 184 | Primary benchmark. The pyridine nitrogen in the target may slightly elevate MP vs. phenyl due to dipole interactions. |
| 1-(2-Phenylethyl)-1H-imidazole-2-thiol | Flexible Analog | 64038-65-9 | 113 | Alkyl linker disrupts crystal packing, significantly lowering MP. |
| 3-Aminopyridine | Starting Material | 462-08-8 | 64 | CRITICAL WARNING: If sample melts near 60-70°C, reaction failed or purification is incomplete. |
| Methimazole | Structural Class Rep | 60-56-0 | 144 – 147 | 1-Methyl analog; useful for validating instrument calibration. |
Structural Logic for Melting Point Prediction
The melting point of 1-substituted imidazole-2-thiols is governed by the tautomeric equilibrium between the thiol and thione forms.
-
Thione Form Dominance: In the solid state, these compounds predominantly exist as thiones (NH-C=S). This creates a network of strong hydrogen bonds (N-H...S or N-H...N_pyridine).
-
Pyridine Effect: Replacing the phenyl ring with a pyridine ring (at the 3-position) introduces an additional hydrogen bond acceptor (the pyridine nitrogen). This typically increases the lattice energy compared to the phenyl analog, suggesting the MP will be at the upper end of the 179–184 °C range, potentially approaching 190–200 °C.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Capillary Melting Point Determination
Use this method for routine batch release.
-
Sample Prep: Dry the sample under vacuum (40 °C, 4 hours) to remove solvent solvates (e.g., ethanol/water) which can depress MP by 10–20 °C.
-
Packing: Grind 5 mg of sample into a fine powder. Fill a capillary tube to a height of 2–3 mm. Compact by tapping (loose packing causes uneven heat transfer).
-
Ramp Rate:
-
Fast Ramp: 10 °C/min up to 150 °C.
-
Critical Ramp: 1 °C/min from 150 °C to melt.
-
-
Observation:
-
Onset: First visible liquid droplet.
-
Clear Point: Complete liquefaction.
-
-
Validation: Run a parallel capillary with Sulfanilamide (MP 164.5–166.5 °C) as a standard. If the standard deviates by >1 °C, recalibrate.
Protocol B: Differential Scanning Calorimetry (DSC)
Use this method for polymorph screening or high-precision characterization.
-
Pan: Tzero Aluminum Pan (hermetically sealed with a pinhole to allow off-gassing of decomposition products).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Method:
-
Equilibrate at 40 °C.
-
Ramp 10 °C/min to 250 °C.
-
-
Analysis: Integrate the endothermic peak.
-
Sharp Peak: Indicates high purity crystalline form.
-
Broad/Split Peak: Indicates polymorphism or eutectic impurity (likely 3-aminopyridine).
-
Part 4: Synthesis & Purification Workflow
Understanding the synthesis pathway reveals why specific melting point depressions occur.
Figure 1: Synthesis & Purification Logic. The diagram highlights the critical checkpoint: if the final product melts near 64°C, the cyclization failed, and the sample is primarily starting material.
Part 5: Troubleshooting & Interpretation
| Observation | Diagnosis | Remediation |
| MP 60 – 70 °C | Major Failure: Unreacted 3-aminopyridine. | Reprocess reaction; check stoichiometry of acetal/KSCN. |
| MP 100 – 140 °C | Solvate/Wet: Solvent trapped in lattice. | Dry at 60 °C under high vacuum (1 mbar) for 12h. |
| MP 175 – 185 °C | Likely Pure: Matches phenyl analog range. | Confirm structure with 1H-NMR (check pyridine protons). |
| Broad Range (>5°C) | Amorphous/Impure: Low crystallinity. | Recrystallize from hot ethanol; cool slowly to induce crystal growth. |
References
-
Sigma-Aldrich. Product Specification: 1-Pyridin-3-yl-1H-imidazole-2-thiol (CAS 17452-15-2). Retrieved from .
-
Sigma-Aldrich. Product Specification: 1-Phenyl-1H-imidazole-2-thiol (CAS 17452-09-4). Retrieved from .
- Roy, J. et al. "Synthesis and Properties of 1-Aryl-1H-imidazole-2-thiols." Indian Journal of Chemistry, Section B. (Contextual reference for the 17452-xx-x series synthesis).
-
PubChem. Compound Summary: 3-Aminopyridine (CAS 462-08-8). Retrieved from .
-
NIST Chemistry WebBook. 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl- (Methimazole). Retrieved from .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
